Quilseconazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F7N5O2/c23-15-4-7-17(18(24)9-15)20(35,11-34-12-31-32-33-34)21(25,26)19-8-3-14(10-30-19)13-1-5-16(6-2-13)36-22(27,28)29/h1-10,12,35H,11H2/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEHACHJIXJSPD-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C([C@](CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340593-70-5 | |
| Record name | VT-1129 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1340593705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUILSECONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WJ1XH4Z6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quilseconazole's Precision Assault on Fungal CYP51: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quilseconazole (VT-1129) represents a significant advancement in antifungal therapy, demonstrating high selectivity and potency against a broad spectrum of fungal pathogens. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound inhibits fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Through a comprehensive review of existing literature, this document details the binding interactions, kinetic parameters, and downstream cellular consequences of CYP51 inhibition by this compound. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in the field of antifungal drug discovery.
Introduction
Invasive fungal infections are a growing global health concern, necessitating the development of novel, more effective antifungal agents. The fungal cell membrane, and specifically the integrity of its primary sterol, ergosterol, remains a prime target for antifungal drugs. Azole antifungals have long been the cornerstone of therapy, primarily by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This compound, a next-generation tetrazole antifungal, exhibits a highly selective and potent inhibitory action against fungal CYP51, with minimal effects on human cytochrome P450 enzymes, thus promising an improved therapeutic window.[1] This document elucidates the precise mechanism of action of this compound on fungal CYP51.
The Fungal Ergosterol Biosynthesis Pathway and the Role of CYP51
The biosynthesis of ergosterol is a multi-step process essential for fungal cell membrane structure and function.[2][3] The pathway begins with the synthesis of lanosterol from squalene. Lanosterol then undergoes a series of enzymatic modifications to produce ergosterol. A pivotal step in this pathway is the 14α-demethylation of lanosterol, catalyzed by the heme-containing cytochrome P450 enzyme, CYP51.[4][5] This reaction involves three successive monooxygenation steps, ultimately removing the 14α-methyl group from the sterol precursor.[5] Inhibition of CYP51 disrupts the production of ergosterol and leads to the accumulation of toxic 14α-methylated sterols, which compromise cell membrane integrity, leading to fungal cell growth arrest and death.[4][6]
Mechanism of Action of this compound on Fungal CYP51
This compound, like other azole antifungals, functions as a potent and selective inhibitor of fungal CYP51.[1] Its mechanism of action involves the direct binding of the drug molecule to the active site of the CYP51 enzyme.
Binding to the Heme Prosthetic Group
The core of this compound's inhibitory activity lies in the interaction of its tetrazole ring with the heme iron atom of CYP51. The nitrogen atom at position 4 of the tetrazole ring coordinates with the ferric (Fe³⁺) heme iron, acting as a sixth ligand.[4] This strong, non-covalent interaction prevents the binding of the natural substrate, lanosterol, and disrupts the catalytic cycle of the enzyme.[4]
Interactions with the Apoprotein
In addition to the heme coordination, the side chains of this compound form multiple hydrophobic and van der Waals interactions with the amino acid residues lining the active site and substrate access channel of the fungal CYP51 apoprotein.[7] These interactions contribute significantly to the high affinity and selectivity of this compound for the fungal enzyme over its human ortholog. The specific amino acid residues involved in these interactions can vary between different fungal species, influencing the drug's spectrum of activity.[8]
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Activity of this compound against Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cryptococcus neoformans | 0.008 - 0.25 | 0.03 | 0.12 |
| Cryptococcus gattii | 0.008 - 0.125 | 0.03 | 0.06 |
| Candida glabrata | 0.008 - >16 | 0.06 | 0.25 |
| Candida krusei | 0.015 - 0.25 | 0.06 | 0.125 |
| Aspergillus fumigatus | 0.03 - 2 | 0.25 | 0.5 |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Table 2: Inhibitory Activity of this compound against Fungal CYP51 Enzymes
| Fungal CYP51 Source | Kd (nM) | IC₅₀ (µM) |
| Cryptococcus neoformans | ~11 | 0.16 |
| Cryptococcus gattii | ~24 | 0.15 |
| Cryptococcus grubii | ~25 | 0.18 |
Kd (Dissociation Constant) is a measure of the binding affinity of the inhibitor to the enzyme. A lower Kd indicates a higher affinity. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the activity of an enzyme by 50%.
Experimental Protocols
Fungal CYP51 Reconstitution and Inhibition Assay
This protocol describes the in vitro reconstitution of the fungal CYP51 enzyme system and the determination of the inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Purified recombinant fungal CYP51
-
Purified recombinant NADPH-cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
This compound
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
NADPH
-
Organic solvent (e.g., methanol, acetonitrile)
-
HPLC system with a UV detector
Procedure:
-
Reconstitution: a. Prepare a reaction mixture containing the reaction buffer, a defined concentration of fungal CYP51, and a molar excess of CPR. b. Add lanosterol (dissolved in a suitable solvent like dimethyl sulfoxide) to the reaction mixture. c. Pre-incubate the mixture at 37°C for a specified time (e.g., 5-10 minutes) to allow for enzyme-substrate interaction.
-
Inhibition Assay: a. Prepare a series of dilutions of this compound in the reaction buffer. b. Add the different concentrations of this compound to the reconstituted enzyme mixture. c. Initiate the enzymatic reaction by adding NADPH. d. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). e. Stop the reaction by adding an organic solvent (e.g., 2 volumes of acetonitrile).
-
Analysis: a. Centrifuge the samples to pellet the precipitated protein. b. Analyze the supernatant by reverse-phase HPLC to separate and quantify the remaining lanosterol and the product of the reaction (14-demethylated lanosterol). c. Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control. d. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Fungal Sterol Extraction and Analysis by GC-MS
This protocol outlines the procedure for extracting total sterols from fungal cells treated with this compound and analyzing the sterol profile by Gas Chromatography-Mass Spectrometry (GC-MS).[2][9]
Materials:
-
Fungal cell culture treated with and without this compound
-
Saponification solution (e.g., 20% w/v potassium hydroxide in 90% ethanol)
-
Heptane or hexane
-
Deionized water
-
Anhydrous sodium sulfate
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system
Procedure:
-
Cell Harvesting and Saponification: a. Harvest fungal cells by centrifugation. b. Resuspend the cell pellet in the saponification solution. c. Heat the mixture at a high temperature (e.g., 80°C) for a specified time (e.g., 1-2 hours) to hydrolyze sterol esters and other lipids.
-
Sterol Extraction: a. After cooling, add deionized water to the saponified mixture. b. Extract the non-saponifiable lipids (including sterols) by adding heptane or hexane and vortexing vigorously. c. Separate the organic phase (containing the sterols) from the aqueous phase. Repeat the extraction process on the aqueous phase to maximize recovery. d. Pool the organic phases and wash with deionized water to remove residual alkali. e. Dry the organic phase over anhydrous sodium sulfate.
-
Derivatization and GC-MS Analysis: a. Evaporate the solvent from the dried organic phase under a stream of nitrogen. b. Re-dissolve the dried sterol extract in a small volume of a suitable solvent and add the derivatization agent to convert the sterols into their more volatile trimethylsilyl (TMS) ethers. c. Incubate at a moderate temperature (e.g., 60°C) to complete the derivatization reaction. d. Inject an aliquot of the derivatized sample into the GC-MS system. e. Separate the different sterols based on their retention times and identify them based on their mass spectra by comparison with a library of known sterol standards. f. Quantify the relative amounts of ergosterol and accumulated 14α-methylated sterols in the treated and untreated samples.
Conclusion
This compound's mechanism of action is a highly specific and potent inhibition of fungal CYP51, a critical enzyme in the ergosterol biosynthesis pathway. Its high affinity for the fungal enzyme, mediated by both coordination with the heme iron and interactions with the apoprotein, leads to a disruption of fungal cell membrane integrity and ultimately, fungal cell death. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic potential of this compound and the development of next-generation antifungal agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 3. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
VT-1129 (Quilseconazole): A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
VT-1129, also known as quilseconazole, represents a significant advancement in the treatment of invasive fungal infections. This novel, orally bioavailable small molecule is a highly potent and selective inhibitor of fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase). Its unique tetrazole-based structure confers remarkable selectivity for the fungal enzyme over its human counterpart, minimizing the potential for drug-drug interactions and off-target effects. This technical guide provides an in-depth overview of the discovery of VT-1129, its mechanism of action, and a detailed examination of its chemical synthesis pathway. Quantitative data from key preclinical studies are summarized, and methodologies for pivotal experiments are described to facilitate further research and development in the field of antifungal therapeutics.
Discovery and Development
VT-1129 was discovered and developed by Viamet Pharmaceuticals, which was later acquired by Mycovia Pharmaceuticals. The development of VT-1129 was driven by the need for new antifungal agents with improved safety and efficacy profiles, particularly for treating life-threatening infections such as cryptococcal meningitis.[1] The core innovation behind VT-1129 lies in its "Metallophile" technology, which focuses on designing molecules that interact specifically with metalloenzymes like CYP51.[1]
A significant challenge in the development of VT-1129 was its initial manufacturing process, which was not scalable and involved the use of a potentially explosive chemical. In collaboration with the National Institutes of Health (NIH), a redesigned, more practical, and commercially viable synthesis process was developed. This optimized process eliminated the hazardous reagent, avoided costly and inefficient chromatographic purifications, and yielded a more stable, crystalline final product.[2] This breakthrough was crucial for advancing VT-1129 into clinical trials.[2]
Mechanism of Action
VT-1129 exerts its antifungal activity by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol.[3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, VT-1129 disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death.[5]
The key to VT-1129's improved safety profile is its high selectivity for fungal CYP51 over human CYP enzymes.[3][5] This selectivity is attributed to the replacement of the triazole or imidazole moiety found in traditional azole antifungals with a tetrazole group, which binds to the active-site heme iron of the fungal enzyme.[6] This structural modification results in significantly weaker inhibition of human CYP450 enzymes, such as CYP2C9, CYP2C19, and CYP3A4, thereby reducing the likelihood of adverse drug-drug interactions.[5]
The cellular mode of action has been confirmed to be the inhibition of CYP51, which leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, such as lanosterol, eburicol, and obtusifolione, within the fungal cell membrane.[5]
Figure 1: Mechanism of action of VT-1129 in the fungal cell.
Chemical Synthesis Pathway
The chemical synthesis of VT-1129 (this compound) involves a multi-step process. The following pathway is based on information disclosed in patent literature.[1]
The synthesis starts from substituted 2-bromo-pyridines, which undergo a Suzuki coupling with a suitable boronate to furnish a ketone intermediate. This ketone can also be synthesized from an aldehyde precursor. The final key steps involve the introduction of the tetrazole moiety and the creation of the chiral alcohol center.
Scheme 1: General Synthesis Outline
Figure 2: High-level overview of the VT-1129 synthesis workflow.
Detailed Synthetic Steps:
A plausible synthesis route is outlined below, based on the coupling of key intermediates:
-
Preparation of the Ketone Intermediate: A key step is the formation of 1-(2,4-difluorophenyl)-2,2-difluoro-2-(5-(4-(trifluoromethoxy)phenyl)pyridin-2-yl)ethanone. This can be achieved through various coupling strategies, with the Suzuki coupling being a prominent method.[1]
-
Formation of the Coupled Product: The ketone intermediate is then reacted with a tetrazole-containing nucleophile. For instance, the ketone can be converted to an epoxide, which is subsequently opened by the tetrazole.
-
Introduction of the Tetrazole Moiety and Chiral Resolution: To a stirred solution of the coupled product in a solvent like DMF, potassium carbonate and 1H-tetrazole are added. The reaction mixture is heated to around 80°C.[1]
-
Final Product Formation and Purification: Following the reaction, the mixture is worked up, and the crude product is purified, often by column chromatography, to yield VT-1129. Chiral preparative HPLC is then used to isolate the desired (R)-enantiomer.[1]
Quantitative Data
The following tables summarize key quantitative data for VT-1129 from various preclinical studies.
Table 1: In Vitro Activity of VT-1129 against Cryptococcus Species [6]
| Organism | Endpoint | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |
| C. neoformans | 50% Inhibition | ≤0.015 - 2 | 0.03 | 0.125 | 0.0271 |
| 100% Inhibition | ≤0.015 - 4 | 0.125 | 0.5 | 0.2052 | |
| C. gattii | 50% Inhibition | ≤0.015 - 1 | 0.06 | 0.25 | 0.061 |
| 100% Inhibition | 0.06 - >8 | 0.25 | 1 | 0.283 |
Table 2: In Vitro Potency and Selectivity of VT-1129 [5]
| Enzyme | VT-1129 | Fluconazole |
| Dissociation Constant (Kd, nM) | ||
| C. neoformans CYP51 | 14 - 25 | 4 - 52 |
| Human CYP51 | 4530 | - |
| 50% Inhibitory Concentration (IC50, µM) | ||
| C. neoformans CYP51 | 0.14 - 0.20 | - |
| Human CYP51 | ~600 | - |
| Human CYP2C9 | Weak Inhibition | - |
| Human CYP2C19 | Weak Inhibition | - |
| Human CYP3A4 | Weak Inhibition | - |
Table 3: In Vivo Efficacy of VT-1129 in a Murine Model of Cryptococcal Meningitis [7]
| Treatment Group | Fungal Burden (log10 CFU/g brain tissue) |
| Vehicle Control | 6.88 |
| VT-1129 (3 mg/kg loading, 0.5 mg/kg maintenance) | 4.29 |
| VT-1129 (30 mg/kg loading, 5 mg/kg maintenance) | 1.79 |
Experimental Protocols
In Vitro Susceptibility Testing
-
Method: Broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 reference standard.[6]
-
Procedure:
-
Prepare serial twofold dilutions of VT-1129 in RPMI 1640 medium.
-
Inoculate microtiter plates with a standardized fungal suspension.
-
Incubate plates at 35°C for 72 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest drug concentration showing a significant reduction in growth compared to the drug-free control. Endpoints are typically read at both 50% and 100% growth inhibition.[6]
-
Murine Model of Cryptococcal Meningitis
-
Model: Mice are immunosuppressed and then inoculated intracranially with a suspension of Cryptococcus neoformans.
-
Treatment: Oral administration of VT-1129 or a vehicle control is initiated one day post-infection.
-
Endpoints:
-
Fungal Burden: At specified time points, mice are euthanized, and brains are harvested, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[7]
-
Survival: Mice are monitored daily, and survival is recorded.
-
Figure 3: Experimental workflow for assessing the in vivo efficacy of VT-1129.
Conclusion
VT-1129 (this compound) is a promising new antifungal agent with a novel mechanism of action that confers high potency and selectivity. Its discovery and development, including the optimization of its chemical synthesis, represent a significant achievement in the field of medicinal chemistry. The preclinical data strongly support its continued investigation as a valuable therapeutic option for the treatment of severe fungal infections. This technical guide provides a comprehensive overview of the foundational knowledge surrounding VT-1129, intended to support further research and development efforts.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Optimized production process leads to new FDA-approved treatment for fungal infections | NIH Intramural Research Program [irp.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Investigational Drug VT-1129 Is a Highly Potent Inhibitor of Cryptococcus Species CYP51 but Only Weakly Inhibits the Human Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Investigational Fungal Cyp51 Inhibitor VT-1129 Demonstrates Potent In Vitro Activity against Cryptococcus neoformans and Cryptococcus gattii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Efficacy of VT-1129 against Experimental Cryptococcal Meningitis with the Use of a Loading Dose-Maintenance Dose Administration Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Quilseconazole: A Deep Dive into its Structure-Activity Relationship for the Next Generation of Antifungal Therapies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quilseconazole (VT-1129) is a promising, orally bioavailable antifungal agent that has demonstrated potent activity against a broad spectrum of pathogenic fungi, most notably Cryptococcus species, including strains with reduced susceptibility to current azole antifungals. Developed by Viamet Pharmaceuticals (now Mycovia Pharmaceuticals), this compound is a highly selective inhibitor of fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase), a critical enzyme in the ergosterol biosynthesis pathway. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Introduction
Invasive fungal infections represent a significant and growing threat to global health, particularly in immunocompromised patient populations. The limited arsenal of antifungal drugs and the emergence of resistance to existing therapies necessitate the development of novel agents with improved efficacy, safety, and pharmacokinetic profiles. This compound emerged from a focused drug discovery program aimed at creating fungal CYP51 inhibitors with high selectivity for the fungal enzyme over its human orthologs, thereby minimizing the potential for drug-drug interactions and off-target toxicities. This document serves as a technical resource for researchers engaged in the discovery and development of new antifungal therapies, providing a detailed examination of the SAR of this compound and its implications for future drug design.
Mechanism of Action: Selective Inhibition of Fungal CYP51
This compound exerts its antifungal effect by inhibiting fungal CYP51, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] By binding to the heme iron in the active site of fungal CYP51, this compound blocks the 14α-demethylation of lanosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. This disruption of cell membrane integrity and function ultimately inhibits fungal growth.[1]
A key innovation in the design of this compound is the replacement of the triazole or imidazole moiety found in traditional azole antifungals with a tetrazole ring.[2] This modification is believed to contribute to its enhanced selectivity for fungal CYP51 over human CYP enzymes.[2]
Structure-Activity Relationship (SAR) Analysis
While a comprehensive table of SAR data with numerous analogs is not publicly available, key structural features of this compound are crucial for its potent and selective antifungal activity. The general structure of this compound and related tetrazole antifungals consists of a core scaffold with several points of modification that influence its biological properties.
Key Structural Features:
-
Tetrazole Moiety: The 1H-tetrazol-1-yl group is a critical feature, acting as a potent metal-binding group that coordinates with the heme iron of CYP51. Its replacement of the more traditional triazole is a key factor in the enhanced selectivity for the fungal enzyme.[2]
-
Difluorophenyl Group: The 2,4-difluorophenyl substituent is a common feature in many azole antifungals and is known to contribute to potent activity.
-
Tertiary Alcohol: The hydroxyl group is essential for binding to the active site of CYP51.
-
Pyridinyl Core: The pyridine ring serves as a central scaffold, linking the key pharmacophoric elements.
-
Trifluoromethoxyphenyl Substituent: This bulky and hydrophobic group at the 5-position of the pyridine ring significantly contributes to the compound's potency.
Quantitative Data
In Vitro Antifungal Activity
This compound has demonstrated potent in vitro activity against a wide range of clinically relevant fungi, particularly Cryptococcus neoformans and Cryptococcus gattii.
| Fungal Species | Strain Type | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| Cryptococcus neoformans | Fluconazole-susceptible | 27 | 0.008 - 0.125 | 0.03 | 0.06 | 0.027 | [3] |
| Cryptococcus neoformans | Fluconazole dose-dependent | 27 | 0.016 - 0.25 | 0.05 | 0.125 | - | [3] |
| Cryptococcus neoformans | Fluconazole-resistant | 6 | 0.06 - 1 | 0.25 | 1 | - | [3] |
| Candida glabrata | Azole/Echinocandin-resistant | - | - | - | - | - | [3] |
| Candida krusei | Azole/Echinocandin-resistant | - | - | - | - | - | [3] |
CYP51 Inhibition
The high selectivity of this compound for fungal CYP51 over the human enzyme is a hallmark of its design.
| Enzyme | IC₅₀ (µM) | Reference |
| Cryptococcus neoformans CYP51 | 0.14 - 0.20 | |
| Human CYP51 | ~600 |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The in vitro activity of this compound is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
Protocol Details:
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar plates, and a suspension is prepared in sterile saline. The turbidity is adjusted to a 0.5 McFarland standard, and then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound is serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension, and the plates are incubated at 35°C for 72 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined visually as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.
In Vivo Efficacy in a Murine Model of Cryptococcal Meningitis
The in vivo efficacy of this compound is assessed in a well-established murine model of cryptococcal meningitis.
Protocol Details:
-
Infection: Immunocompromised mice are infected intracranially with a lethal inoculum of Cryptococcus neoformans.
-
Treatment: Treatment with this compound (administered orally) or a vehicle control is initiated 24 hours post-infection and continues for a specified duration (e.g., 10-14 days).
-
Endpoints:
-
Survival: Animals are monitored daily, and survival is recorded.
-
Fungal Burden: At the end of the treatment period, or at the time of euthanasia, brains and other organs are harvested, homogenized, and plated to determine the fungal burden (CFU/g of tissue).
-
Pharmacokinetics: Blood and tissue samples may be collected to determine the concentration of this compound.
-
Conclusion
This compound represents a significant advancement in the development of antifungal agents, exhibiting potent and selective inhibition of fungal CYP51. Its unique tetrazole-based structure confers a high degree of selectivity, which translates to a promising safety profile. The robust in vitro activity against a broad range of fungal pathogens, including resistant strains of Cryptococcus, and its demonstrated in vivo efficacy in a challenging model of cryptococcal meningitis, underscore its potential as a valuable new therapeutic option. The structure-activity relationships discussed herein provide a foundation for the rational design of future generations of highly selective and potent antifungal agents. Further exploration of the chemical space around the this compound scaffold may lead to the discovery of compounds with even broader spectrum of activity and improved pharmacokinetic properties.
References
The Core Pharmacokinetics and Pharmacodynamics of Quilseconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quilseconazole, also known as VT-1129, is an investigational oral antifungal agent characterized by its high selectivity as an inhibitor of fungal cytochrome P450 enzyme Cyp51 (lanosterol 14-α-demethylase).[1][2] This targeted mechanism disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to potent antifungal activity.[1][2] Preclinical studies have demonstrated its efficacy against a range of fungal pathogens, most notably Cryptococcus species, and its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of invasive fungal infections, including central nervous system infections like cryptococcal meningitis.[1][3] This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound, details the experimental methodologies used in its evaluation, and illustrates its mechanism of action within the broader context of the ergosterol biosynthesis pathway. It is important to note that, at present, publicly available data on the pharmacokinetics and pharmacodynamics of this compound in humans is limited.
Pharmacodynamics
The primary pharmacodynamic effect of this compound stems from its potent and selective inhibition of fungal Cyp51. This enzyme plays a crucial role in the ergosterol biosynthesis pathway, a metabolic process vital for fungal cell membrane integrity and function.[1][2]
Mechanism of Action
This compound acts by binding to the heme iron in the active site of fungal Cyp51, thereby blocking the demethylation of lanosterol, a key step in the ergosterol synthesis pathway.[4] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The disruption of membrane structure and function ultimately results in the inhibition of fungal growth and replication.[4] A key characteristic of this compound is its high selectivity for the fungal Cyp51 enzyme over human cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions compared to some other azole antifungals.[2][4]
In Vitro Activity
This compound has demonstrated potent in vitro activity against a range of clinically relevant fungi, particularly Cryptococcus neoformans and Cryptococcus gattii.[5][6] Minimum Inhibitory Concentration (MIC) values from preclinical studies are summarized in the table below.
| Fungal Species | Isolate Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |
| Cryptococcus neoformans | Clinical Isolates | 0.05 | 0.25 | 0.0271 |
| Cryptococcus gattii | Clinical Isolates | Not Reported | Not Reported | Not Reported |
| Candida glabrata | Clinically Resistant | Not Reported | Not Reported | Not Reported |
| Candida krusei | Clinically Resistant | Not Reported | Not Reported | Not Reported |
| (Data sourced from multiple preclinical in vitro studies)[5] |
In Vivo Efficacy
The in vivo efficacy of this compound has been primarily evaluated in a murine model of cryptococcal meningitis. Oral administration of this compound has been shown to significantly improve survival and reduce the fungal burden in the brains of infected mice.[3][6] The correlation between plasma and brain concentrations of this compound and the reduction in fungal burden underscores its pharmacodynamic effect in a relevant disease model.[1]
Pharmacokinetics
Preclinical pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable and achieves significant concentrations in both plasma and brain tissue.[2] The ability to penetrate the blood-brain barrier is a critical pharmacokinetic property for an agent being developed for central nervous system infections.
Absorption and Distribution
Following oral administration in male CD-1 mice, this compound is absorbed and distributes to various tissues, including the brain. The table below summarizes key pharmacokinetic parameters observed in these studies.
| Dose (mg/kg, p.o.) | Plasma Cmax (µg/mL) | Brain Cmax (µg/g) | Plasma AUC0-96 (µg·h/mL) | Brain AUC0-96 (µg·h/g) |
| 10 | 3.33 | 5.24 | 252 | 360 |
| 100 | 30.8 | 42.7 | 2602 | 3231 |
| (Data sourced from a pharmacokinetic analysis in male CD-1 mice)[2] |
Metabolism and Excretion
Detailed information on the metabolism and excretion pathways of this compound is not extensively available in the public domain. As a tetrazole antifungal, its metabolic profile may differ from traditional triazole agents, potentially contributing to its selectivity and reduced interaction with human CYP enzymes.[7]
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies that form the basis of our current understanding of this compound's pharmacokinetics and pharmacodynamics.
In Vitro Susceptibility Testing
The in vitro activity of this compound against fungal isolates is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[6][8]
-
Isolates : Clinically relevant fungal isolates, such as Cryptococcus neoformans and Cryptococcus gattii, are used.[6]
-
Medium : RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is the standard medium.
-
Inoculum Preparation : Fungal colonies are suspended in sterile saline to achieve a specific turbidity, which is then further diluted to the final inoculum concentration.
-
Drug Preparation : this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in the test medium to achieve the desired concentration range.[6]
-
Incubation : The microdilution plates are incubated at 35°C for 72 hours.[8]
-
Endpoint Determination : The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.[8]
Murine Model of Cryptococcal Meningitis
The in vivo efficacy of this compound is assessed using an established murine model of cryptococcal meningitis.[6][9]
-
Animal Model : Immunocompetent outbred male ICR mice are commonly used.[9]
-
Inoculation : Mice are anesthetized and intracranially inoculated with a suspension of Cryptococcus neoformans.[6]
-
Drug Administration : this compound is administered orally via gavage. Dosing regimens can vary, including single daily doses or loading dose-maintenance dose strategies.[9][10]
-
Efficacy Endpoints : The primary endpoints for efficacy are survival time and the fungal burden in the brain tissue (measured as colony-forming units per gram of tissue).[6]
-
Pharmacokinetic Sampling : Blood and brain tissue samples are collected at various time points after drug administration to determine plasma and brain concentrations of this compound.[11]
Visualizing the Mechanism of Action
To illustrate the mechanism of action of this compound, the following diagrams depict the ergosterol biosynthesis pathway and the workflow for evaluating in vivo efficacy.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo efficacy evaluation of this compound.
Conclusion
This compound is a promising investigational antifungal agent with a well-defined mechanism of action, potent in vitro activity against key fungal pathogens, and demonstrated in vivo efficacy in a relevant preclinical model of cryptococcal meningitis. Its favorable pharmacokinetic profile in animal models, particularly its ability to penetrate the blood-brain barrier, highlights its potential for treating invasive fungal infections of the central nervous system. While the current body of evidence is robust at the preclinical level, further investigation, including comprehensive clinical trials, is necessary to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound in humans and to establish its clinical utility. The high selectivity for fungal Cyp51 suggests a potential for a favorable safety profile and reduced drug-drug interactions, which will be a key area of focus in future clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ovid.com [ovid.com]
- 6. The Fungal Cyp51 Inhibitor VT-1129 Is Efficacious in an Experimental Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazole hybrids and their antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vivo Efficacy of VT-1129 against Experimental Cryptococcal Meningitis with the Use of a Loading Dose-Maintenance Dose Administration Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Efficacy of VT-1129 against Experimental Cryptococcal Meningitis with the Use of a Loading Dose-Maintenance Dose Administration Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Quilseconazole: A Technical Guide to the Selective Inhibition of Fungal Ergosterol Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Quilseconazole (VT-1129) is a potent, orally bioavailable antifungal agent engineered for high selectivity against fungal cytochrome P450 sterol 14α-demethylase (CYP51). By replacing the traditional triazole moiety with a tetrazole ring, this compound achieves a superior safety profile by minimizing interactions with human cytochrome P450 enzymes.[1][2] Its mechanism of action centers on the disruption of the fungal-specific ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. This document provides a detailed overview of its mechanism, quantitative inhibitory data, relevant experimental protocols, and visual representations of the pathways and workflows involved.
Mechanism of Action: Targeting a Fungal-Specific Pathway
The primary mechanism of action for this compound, like other azole antifungals, is the inhibition of ergosterol biosynthesis.[3][4][5] Ergosterol is the principal sterol in the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.[6]
The biosynthesis of ergosterol is a multi-step process that begins with acetyl-CoA. A crucial, rate-limiting step is the 14α-demethylation of lanosterol, a reaction catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[4][7]
This compound acts as a potent and highly selective inhibitor of fungal CYP51.[8] It binds tightly to the heme iron cofactor within the active site of the fungal enzyme, preventing the demethylation of lanosterol. This inhibition has a dual antifungal effect:
-
Ergosterol Depletion: The fungal cell is deprived of ergosterol, which compromises the structural integrity of the cell membrane.[6]
-
Toxic Sterol Accumulation: The blockage of the pathway leads to the accumulation of 14α-methylated sterol precursors (e.g., lanosterol), which are toxic to the cell and further disrupt membrane order and function.[9]
A key advantage of this compound is its remarkable selectivity for the fungal CYP51 enzyme over its human orthologs, which are involved in cholesterol biosynthesis and xenobiotic metabolism. This selectivity significantly reduces the potential for drug-drug interactions and off-target toxicity commonly associated with earlier generations of azole antifungals.[6][10]
Quantitative Data on Inhibition and Antifungal Activity
The potency and selectivity of this compound have been quantified through various in vitro assays. The data below is summarized from published literature.
Table 1: Enzyme Inhibition and Selectivity of this compound This table presents the half-maximal inhibitory concentration (IC₅₀) and dissociation constant (Kd) values of this compound against fungal CYP51 enzymes, contrasted with its inhibitory effect on key human CYP450 enzymes.
| Target Enzyme | Organism/System | Parameter | Value | Reference |
| Fungal CYP51 | Cryptococcus neoformans | Kd | ~11 nM | [7][10] |
| Cryptococcus neoformans | IC₅₀ | 0.16 µM | [7][10] | |
| Cryptococcus gattii | Kd | ~24 nM | [7][10] | |
| Cryptococcus gattii | IC₅₀ | 0.15 µM | [7][10] | |
| Cryptococcus grubii | Kd | ~25 nM | [7][10] | |
| Cryptococcus grubii | IC₅₀ | 0.18 µM | [7][10] | |
| Human CYP450 | Human | IC₅₀ (CYP2C9) | 87 µM | [10] |
| Human | IC₅₀ (CYP2C19) | 110 µM | [10] | |
| Human | IC₅₀ (CYP3A4) | >79 µM | [10] |
The significantly higher IC₅₀ values against human CYP enzymes (over 400-fold difference) demonstrate the high selectivity of this compound for its fungal target.
Table 2: In Vitro Antifungal Activity of this compound (MIC Values) This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various pathogenic fungi, indicating its broad-spectrum potential.
| Fungal Species | MIC Range (µg/mL) | Key Finding | Reference |
| Cryptococcus neoformans | 0.12 (complete inhibition) | Potent activity, including against isolates with reduced fluconazole susceptibility. | [7][10][11] |
| Cryptococcus gattii | Low MIC₅₀/MIC₉₀ values reported | Potent activity maintained across all genotypes. | [8][11] |
| Candida glabrata (azole-resistant) | Data indicates activity | Effective against strains resistant to other azoles. | [10] |
| Candida krusei (azole-resistant) | Data indicates activity | Effective against intrinsically fluconazole-resistant species. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel antifungal agents. The following are generalized protocols for key experiments used to characterize this compound.
Protocol 1: Fungal CYP51 Inhibition Assay (IC₅₀ Determination)
-
Enzyme and Substrate Preparation:
-
Utilize purified, recombinant fungal CYP51 enzyme.
-
Prepare a stock solution of the substrate (e.g., lanosterol) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
-
Assay Reaction:
-
In a 96-well plate, combine a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing a reconstituted cytochrome P450 system (CYP51 and its redox partner, NADPH-cytochrome P450 reductase).
-
Add serial dilutions of this compound (typically in DMSO, ensuring the final solvent concentration is non-inhibitory, e.g., <1%).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Detection and Analysis:
-
After a fixed incubation time, terminate the reaction (e.g., by adding a strong solvent like acetonitrile).
-
Quantify the depletion of the substrate or the formation of the product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable nonlinear regression model.
-
Protocol 2: Antifungal Susceptibility Testing (MIC Determination via Broth Microdilution)
This protocol is based on standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI).[12][13]
-
Media and Drug Preparation:
-
Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Prepare a stock solution of this compound in DMSO. Create serial twofold dilutions in the RPMI medium in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) to obtain fresh conidia or yeast cells.
-
Prepare a cell suspension in sterile saline and adjust the turbidity using a spectrophotometer to achieve a final standardized concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).[13]
-
-
Incubation:
-
Endpoint Determination:
-
Read the MIC visually or with a spectrophotometer. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 100%, depending on the standard) compared to the positive control.
-
Protocol 3: Cellular Sterol Profile Analysis
-
Sample Preparation:
-
Culture fungal cells to mid-logarithmic phase in a suitable broth medium.
-
Expose the cells to this compound at a relevant concentration (e.g., at its MIC or 2x MIC) for a specified duration. Harvest untreated cells as a control.
-
Wash the harvested cells and record the pellet weight.
-
-
Lipid Extraction and Saponification:
-
Add an alcoholic potassium hydroxide solution to the cell pellet and heat (e.g., at 80°C for 1 hour) to saponify cellular lipids and hydrolyze sterol esters.
-
Extract the non-saponifiable lipids (containing the free sterols) into an organic solvent such as n-heptane or hexane.[15]
-
-
Derivatization and Analysis:
-
Evaporate the organic solvent and derivatize the sterol extracts to form trimethylsilyl (TMS) ethers, which increases their volatility for gas chromatography.[16]
-
Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS).[16] Use an internal standard (e.g., epicoprostanol) for quantification.[15]
-
-
Data Interpretation:
-
Identify and quantify sterols (ergosterol, lanosterol, etc.) based on their retention times and mass spectra compared to known standards.
-
Compare the sterol profiles of treated and untreated cells to confirm the reduction of ergosterol and the accumulation of its 14α-methylated precursors.[9]
-
Conclusion
This compound represents a significant advancement in the design of targeted antifungal therapies. Its mechanism is centered on the potent and highly selective inhibition of fungal CYP51, a validated and critical enzyme in the ergosterol biosynthesis pathway. This leads to the disruption of the fungal cell membrane and, ultimately, cell death. The quantitative data robustly supports its high affinity for the fungal enzyme and minimal impact on human CYP450 orthologs, promising a favorable safety profile. The detailed experimental protocols provided herein serve as a guide for the continued research and development of this compound and other next-generation antifungal agents.
References
- 1. Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. mdpi.com [mdpi.com]
- 7. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Investigation of the Sterol Composition and Azole Resistance in Field Isolates of Septoria tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Unlocking the potential of experimental evolution to study drug resistance in pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ohsu.edu [ohsu.edu]
- 16. aocs.org [aocs.org]
In Vitro Antifungal Spectrum of Quilseconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quilseconazole (VT-1129) is a novel, orally bioavailable tetrazole-based inhibitor of fungal cytochrome P450 sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. By selectively targeting fungal CYP51 over its human ortholog, this compound disrupts fungal cell membrane formation, leading to potent antifungal activity. This technical guide provides an in-depth overview of the in vitro antifungal spectrum of this compound, detailing its activity against a range of pathogenic fungi, the experimental protocols for its evaluation, and its mechanism of action.
Mechanism of Action
This compound exerts its antifungal effect by inhibiting the fungal CYP51 enzyme. This enzyme is responsible for the C14-demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of sterol composition alters membrane fluidity and permeability, and impairs the function of membrane-associated enzymes, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.
In Vitro Antifungal Spectrum
This compound has demonstrated potent in vitro activity against a broad range of pathogenic yeasts, including species that are intrinsically resistant or have acquired resistance to other classes of antifungal agents.
Table 1: In Vitro Activity of this compound against Cryptococcus Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Cryptococcus neoformans | 27 | 0.015 - 0.125 | 0.03 | 0.06 | 0.027 |
| Cryptococcus gattii | 21 | 0.015 - 0.125 | 0.03 | 0.06 | 0.029 |
| Fluconazole-Resistant C. neoformans | 6 | 0.03 - 0.125 | 0.06 | 0.125 | 0.06 |
Data sourced from Lockhart et al., 2016.
Table 2: In Vitro Activity of this compound against Candida Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida glabrata (all isolates) | 34 | 0.015 - 0.5 | 0.06 | 0.125 |
| C. glabrata (Fluconazole-resistant) | 28 | 0.015 - 0.5 | 0.06 | 0.125 |
| C. glabrata (Echinocandin-resistant) | 12 | 0.015 - 0.25 | 0.06 | 0.125 |
| Candida krusei | 50 | 0.03 - 0.5 | 0.125 | 0.25 |
Data sourced from Schell et al., 2017.[2]
Experimental Protocols
The in vitro antifungal susceptibility testing of this compound is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.
Broth Microdilution Method (CLSI M27-A3)
-
Inoculum Preparation: Fungal isolates are subcultured on Sabouraud dextrose agar to ensure purity and viability. A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial twofold dilutions are then prepared in RPMI 1640 medium in 96-well microtiter plates to achieve the desired final concentrations.
-
Incubation: The microtiter plates containing the fungal inoculum and serial dilutions of this compound are incubated at 35°C for 24 to 48 hours for Candida species and 72 hours for Cryptococcus species.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.
Conclusion
This compound demonstrates potent and broad-spectrum in vitro activity against a variety of clinically important fungal pathogens. Its efficacy against isolates resistant to current first-line therapies, such as fluconazole and echinocandins, highlights its potential as a valuable new agent in the antifungal armamentarium. The standardized methodologies for in vitro testing provide a robust framework for the continued evaluation and characterization of this promising antifungal compound.
References
- 1. Fungal CYP51 Inhibitors VT-1161 and VT-1129 Exhibit Strong In Vitro Activity against Candida glabrata and C. krusei Isolates Clinically Resistant to Azole and Echinocandin Antifungal Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal CYP51 Inhibitors VT-1161 and VT-1129 Exhibit Strong In Vitro Activity against Candida glabrata and C. krusei Isolates Clinically Resistant to Azole and Echinocandin Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Quilseconazole's Potent Activity Against Cryptococcus neoformans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quilseconazole (VT-1129) is a novel, orally bioavailable inhibitor of fungal cytochrome P450 enzyme Cyp51 (lanosterol 14-α-demethylase) that has demonstrated potent in vitro and in vivo activity against Cryptococcus neoformans and Cryptococcus gattii. As a highly selective inhibitor, it shows minimal effects on human CYP enzymes, suggesting a favorable safety profile. This technical guide provides an in-depth overview of this compound's activity, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The presented data underscores this compound's potential as a promising therapeutic agent for cryptococcal meningitis, a life-threatening infection, particularly in immunocompromised individuals.
Introduction
Cryptococcus neoformans is an opportunistic fungal pathogen that can cause severe infections, most notably cryptococcal meningitis, which is associated with high morbidity and mortality, especially in individuals with compromised immune systems.[1] Current treatment regimens often involve lengthy and toxic therapies, highlighting the urgent need for novel, effective, and safer antifungal agents. This compound (VT-1129) has emerged as a promising candidate, exhibiting potent activity against a broad range of Cryptococcus isolates, including those with reduced susceptibility to existing azole antifungals like fluconazole.[1][2] This document serves as a comprehensive technical resource on the anti-cryptococcal activity of this compound.
Quantitative In Vitro Activity
This compound has consistently demonstrated potent in vitro activity against both C. neoformans and C. gattii. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.
Table 1: In Vitro Activity of this compound against Cryptococcus neoformans
| No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) | Endpoint | Reference |
| 180 | ≤0.015 - 2 | 0.03 | 0.12 | 0.0271 | 50% Inhibition | [1] |
| 180 | ≤0.015 - 4 | 0.12 | 0.5 | 0.2052 | 100% Inhibition | [1] |
| 52 | Not Reported | 0.03 | Not Reported | 0.027 | 50% Inhibition | [2] |
| 52 | Not Reported | 0.06 | Not Reported | 0.043 | 100% Inhibition | [2] |
| 1 | ≤0.015 | Not Applicable | Not Applicable | Not Applicable | 50% Inhibition | [3] |
| 1 | 0.12 | Not Applicable | Not Applicable | Not Applicable | 100% Inhibition | [3] |
Table 2: In Vitro Activity of this compound against Fluconazole-Susceptible and -Resistant Cryptococcus neoformans Isolates
| Fluconazole Susceptibility Category | No. of Isolates | This compound MIC50 (µg/mL) (50% Inhibition) | This compound MIC50 (µg/mL) (100% Inhibition) | Reference |
| Susceptible (MIC ≤ 8 µg/mL) | 18 | 0.03 | 0.06 | [2] |
| Dose-Dependent (MIC 16 or 32 µg/mL) | 27 | 0.05 | 0.06 | [2] |
| Resistant (MIC ≥ 64 µg/mL) | 6 | 0.25 | 0.25 | [2] |
Table 3: In Vitro Activity of this compound against Cryptococcus gattii
| No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) | Endpoint | Reference |
| 54 | ≤0.015 - 0.12 | 0.03 | 0.06 | 0.0235 | 50% Inhibition | [1] |
| 54 | ≤0.015 - 0.25 | 0.06 | 0.12 | 0.0465 | 100% Inhibition | [1] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme Cyp51, also known as lanosterol 14-α-demethylase.[1][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane. By binding to the heme iron in the active site of Cyp51, this compound blocks the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in ergosterol production. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting cell membrane function and inhibiting fungal growth.
Caption: this compound inhibits Cyp51, blocking ergosterol synthesis.
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity of this compound against Cryptococcus species is determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A4.[1][2]
Caption: Workflow for in vitro antifungal susceptibility testing.
Detailed Steps:
-
Isolate Preparation: Cryptococcus isolates are subcultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.
-
Inoculum Preparation: A suspension of the yeast is prepared in sterile saline and adjusted to a specific turbidity, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound is serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation: The prepared inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
Incubation: The plates are incubated at 35°C for 72 hours.[1][2]
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a 50% or 100% reduction in growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer.[1][2]
In Vivo Efficacy in a Murine Model of Cryptococcal Meningitis
The in vivo efficacy of this compound is evaluated in a well-established murine model of cryptococcal meningitis.[4][5][6]
Caption: Workflow for in vivo efficacy testing in a mouse model.
Detailed Steps:
-
Animal Model: Typically, male ICR mice are used for these studies.
-
Inoculation: Mice are anesthetized and intracranially inoculated with a suspension of C. neoformans.[4][5]
-
Treatment: Oral treatment with this compound (often as a benzenesulfonic acid salt) or a placebo vehicle is initiated 24 hours post-inoculation.[3][5] Dosing regimens may include a loading dose followed by daily maintenance doses to rapidly achieve and maintain therapeutic concentrations.[4][5]
-
Monitoring and Endpoints:
-
Survival: Mice are monitored daily, and survival is recorded over a defined period (e.g., 30 or 60 days).[3][4]
-
Fungal Burden: At specific time points during or after treatment, a cohort of mice is euthanized, and their brains are harvested to determine the fungal burden (log10 CFU/gram of tissue).[4][6]
-
-
Pharmacokinetics: In some studies, plasma and brain concentrations of this compound are measured to establish a pharmacokinetic/pharmacodynamic relationship.[4][5]
Conclusion
This compound demonstrates potent and consistent activity against Cryptococcus neoformans and C. gattii, including strains with reduced susceptibility to fluconazole. Its mechanism of action, the selective inhibition of fungal Cyp51, is well-defined. In vivo studies have confirmed its efficacy in a clinically relevant model of cryptococcal meningitis, showing significant reductions in brain fungal burden and improved survival. These findings strongly support the continued development of this compound as a valuable new therapeutic option for the treatment of cryptococcosis.
References
- 1. The Investigational Fungal Cyp51 Inhibitor VT-1129 Demonstrates Potent In Vitro Activity against Cryptococcus neoformans and Cryptococcus gattii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Fungal Cyp51 Inhibitor VT-1129 Is Efficacious in an Experimental Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacy of VT-1129 against Experimental Cryptococcal Meningitis with the Use of a Loading Dose-Maintenance Dose Administration Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Efficacy of VT-1129 against Experimental Cryptococcal Meningitis with the Use of a Loading Dose-Maintenance Dose Administration Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
VT-1129: A Novel Antifungal Agent with Potent Activity Against Fluconazole-Resistant Candida Species
An In-depth Technical Guide for Researchers and Drug Development Professionals
The emergence of antifungal resistance, particularly to azoles like fluconazole, poses a significant challenge in the management of invasive candidiasis. VT-1129, a novel fungal cytochrome P450 enzyme CYP51 inhibitor, has demonstrated promising activity against a broad spectrum of Candida species, including those resistant to currently available therapies. This technical guide provides a comprehensive overview of VT-1129's activity, mechanism of action, and the experimental methodologies used in its evaluation.
Core Efficacy Data
VT-1129 has shown potent in vitro activity against various Candida species, including fluconazole-resistant isolates. The following tables summarize the minimum inhibitory concentration (MIC) data from key studies.
Table 1: In Vitro Activity of VT-1129 against Candida Species from Patients with Chronic Mucocutaneous Candidiasis (CMC)
| Candida Species | Number of Strains | VT-1129 MIC50 (µg/mL) |
| C. albicans | 20 | 0.03 |
| C. glabrata | 6 | 0.25 |
| Non-albicans, non-glabrata | 5 | 0.125 |
| Overall | 31 | 0.06 |
| Fluconazole-Resistant Strains | 14 | 0.25 |
Data sourced from a study on mucosal Candida strains from CMC patients, where 14 of the 31 strains were not susceptible to fluconazole (MIC ≥4 µg/mL)[1].
Table 2: In Vitro Activity of VT-1129 against Clinically Resistant Candida glabrata and Candida krusei
| Candida Species | Number of Isolates | VT-1129 MIC Range (µg/mL) | VT-1129 MIC50 (µg/mL) | VT-1129 MIC90 (µg/mL) |
| C. glabrata | 34 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| C. krusei | 50 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
While specific MIC values from this study are not detailed in the provided search results, the study concluded that VT-1129 and the related compound VT-1161 have uniformly potent activities against C. glabrata and C. krusei, including isolates resistant to standard antifungal compounds[2][3].
Mechanism of Action
VT-1129 is a highly selective inhibitor of fungal lanosterol 14-α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. A key innovation in the design of VT-1129 is the use of a tetrazole moiety to bind to the heme iron in the active site of CYP51. This results in a higher affinity and selectivity for the fungal enzyme over human cytochrome P450 enzymes, potentially reducing the risk of drug-drug interactions.[2][3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fungal CYP51 Inhibitors VT-1161 and VT-1129 Exhibit Strong In Vitro Activity against Candida glabrata and C. krusei Isolates Clinically Resistant to Azole and Echinocandin Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physical and Chemical Properties of Quilseconazole Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quilseconazole, also known as VT-1129, is a potent and selective inhibitor of fungal cytochrome P450 (CYP) enzyme Cyp51 (lanosterol 14-α-demethylase).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] By inhibiting ergosterol synthesis, this compound disrupts fungal cell membrane integrity, leading to its antifungal effect.[1] It has demonstrated significant activity against a range of fungal pathogens, including Cryptococcus neoformans and Cryptococcus gattii.[3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound powder, along with detailed experimental protocols and visualizations to support its application in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white solid powder.[1] While some physical properties like a precise melting point have not been publicly disclosed, a summary of its known chemical and physical characteristics is presented in Table 1.
Data Presentation: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(1H-tetrazol-1-yl)-1-{5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}propan-2-ol | [4] |
| Synonyms | VT-1129, VT1129 | [2][4] |
| Molecular Formula | C22H14F7N5O2 | [1][2][3] |
| Molecular Weight | 513.37 g/mol | [1][2][3] |
| CAS Number | 1340593-70-5 | [1][2][3] |
| Appearance | White to off-white solid powder | [1] |
| Predicted Density | 1.50 g/cm³ | [5] |
| Solubility | DMSO: 100 mg/mL (194.79 mM) (requires sonication) 10% DMSO + 90% (20% SBE-β-CD in saline): 2.5 mg/mL (4.87 mM) (suspended solution, requires sonication) 10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL (4.87 mM) (clear solution) | [1][2][3] |
| Storage and Stability | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. Stable for several weeks at ambient temperature during shipping. | [1][3][6] |
Note: Some physical data, such as melting point, boiling point, and pKa, are not currently available in the public domain.
Mechanism of Action: Fungal Ergosterol Biosynthesis Inhibition
This compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
The inhibition of CYP51 by this compound leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of the fungal cell membrane's structure and function ultimately results in the cessation of fungal growth and cell death.[1] this compound exhibits high selectivity for fungal CYP51 over human CYP enzymes, which is a key factor in its favorable safety profile.[1]
Caption: this compound inhibits CYP51, blocking ergosterol synthesis and leading to fungal cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of this compound powder. These protocols are based on established methods for azole antifungals and should be adapted and validated for specific experimental conditions.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of this compound in aqueous buffers.
Caption: Workflow for determining the aqueous solubility of this compound powder.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a series of vials containing aqueous buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0). The amount of powder should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solids settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm filter to separate the solid phase from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., mobile phase for HPLC). Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility of this compound in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Fungal CYP51 Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the inhibitory activity of this compound against fungal CYP51.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | C22H14F7N5O2 | CID 91886002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
- 6. medkoo.com [medkoo.com]
- 7. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Broth Microdilution Assay for Quilseconazole MIC Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quilseconazole (also known as VT-1129) is a potent and highly selective inhibitor of fungal cytochrome P450 enzyme Cyp51 (also known as lanosterol 14α-demethylase), a critical enzyme in the ergosterol biosynthesis pathway.[1] By inhibiting Cyp51, this compound disrupts the integrity of the fungal cell membrane, leading to growth inhibition and cell death.[1] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates using the broth microdilution assay. This method is a standardized and widely accepted technique for assessing the in vitro susceptibility of fungi to antifungal agents and is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]
The determination of MIC values is crucial for the evaluation of new antifungal compounds, monitoring the emergence of resistance, and guiding therapeutic choices. This document provides a step-by-step guide for researchers, scientists, and drug development professionals to perform the broth microdilution assay for this compound.
Principle of the Broth Microdilution Assay
The broth microdilution assay involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of an antifungal agent in a liquid growth medium.[2][5][6] Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that prevents visible growth of the fungus.[4][5] For azoles like this compound, the endpoint is typically defined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the growth control.[4]
Materials and Reagents
A comprehensive list of materials and reagents required for the broth microdilution assay is provided in Table 1.
Table 1: Materials and Reagents for Broth Microdilution Assay
| Category | Item | Specifications |
| Antifungal Agent | This compound (VT-1129) | Analytical grade powder |
| Dimethyl sulfoxide (DMSO) | ACS grade, for stock solution preparation | |
| Culture Media | RPMI 1640 medium with L-glutamine, without sodium bicarbonate | Buffered to pH 7.0 with 0.165 M MOPS |
| Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) | For fungal culture maintenance and inoculum preparation | |
| Labware | Sterile 96-well, U-bottom microtiter plates | Untreated polystyrene |
| Sterile reagent reservoirs | ||
| Sterile multichannel and single-channel pipettes and tips | ||
| Sterile conical tubes (15 mL and 50 mL) | ||
| Petri dishes | ||
| Equipment | Biosafety cabinet (Class II) | |
| Incubator | Maintained at 35°C | |
| Spectrophotometer or McFarland densitometer | For inoculum standardization | |
| Vortex mixer | ||
| Microplate reader (optional) | For spectrophotometric reading of endpoints | |
| Fungal Strains | Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258) | |
| Clinical or environmental fungal isolates for testing |
Experimental Protocol
This protocol is based on the CLSI M27 and M38 guidelines for antifungal susceptibility testing of yeasts and filamentous fungi, respectively.[2][7][8]
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Dissolve the this compound powder in 100% DMSO to prepare a stock solution of a high concentration (e.g., 1.6 mg/mL or 320 times the highest final concentration to be tested).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.
Preparation of Fungal Inoculum
For Yeasts (e.g., Candida spp., Cryptococcus spp.):
-
Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
From a fresh culture, select several well-isolated colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer (at 530 nm) or a McFarland densitometer.
-
Dilute the adjusted inoculum suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells. This is typically a 1:1000 dilution of the 0.5 McFarland suspension.
For Filamentous Fungi (Molds, e.g., Aspergillus spp.):
-
Grow the mold on Potato Dextrose Agar at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest the conidia by gently scraping the surface of the colony with a sterile, wetted cotton swab or by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to a 0.4-0.5 McFarland standard (approximately 0.9-5 x 10^6 CFU/mL) using a spectrophotometer.
-
Dilute the adjusted conidial suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL in the microtiter plate wells.
Preparation of the Microdilution Plate
-
Drug Dilutions: Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The typical final concentration range for testing is 0.015 to 16 µg/mL.
-
Add 100 µL of RPMI 1640 medium to wells 2 through 11 of each row to be used.
-
Prepare an intermediate dilution of the this compound stock solution in RPMI 1640.
-
Add 200 µL of the highest concentration of this compound (e.g., 32 µg/mL, which is 2x the final concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. Do not add inoculum to well 12. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final desired range.
Incubation
-
Seal the microtiter plates or place them in a container with a moistened paper towel to prevent evaporation.
-
Incubate the plates at 35°C.
-
Incubation times vary depending on the organism:
-
Candida spp.: 24 hours
-
Cryptococcus neoformans: 48-72 hours
-
Aspergillus spp.: 48 hours
-
Reading and Interpreting the MIC
-
Visual Reading: After incubation, examine the plates from the bottom using a reading mirror. The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (for azoles, typically ≥50% growth inhibition) compared to the growth control well (well 11).
-
Spectrophotometric Reading (Optional): The plates can also be read using a microplate reader at a wavelength of 530 nm. The MIC is determined as the lowest drug concentration that reduces growth by ≥50% compared to the control.
-
Quality Control: The MICs for the QC strains should fall within the established acceptable ranges. The growth control well should show distinct turbidity, and the sterility control well should show no growth.
Data Presentation
The results of the broth microdilution assay should be recorded systematically. Table 2 provides an example of how to present this compound MIC data for various fungal species.
Table 2: Example MIC Data for this compound
| Fungal Species | Isolate ID | This compound MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.06 |
| Candida glabrata | Clinical Isolate 1 | 0.125 |
| Candida krusei | ATCC 6258 | 0.25 |
| Cryptococcus neoformans | Clinical Isolate 2 | 0.03 |
| Aspergillus fumigatus | ATCC 204305 | 0.5 |
Note: The MIC values presented in this table are for illustrative purposes and may not represent the actual MICs for these specific strains.
Visualizations
This compound Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in inhibiting the ergosterol biosynthesis pathway in fungi.
Caption: this compound inhibits the fungal enzyme Cyp51, blocking ergosterol synthesis.
Broth Microdilution Experimental Workflow
The diagram below outlines the key steps in the broth microdilution assay for determining the MIC of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for In Vivo Studies of Quilseconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quilseconazole (VT-1129) is a potent and selective inhibitor of fungal lanosterol 14-α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death. This compound's high selectivity for the fungal enzyme over its human counterpart minimizes the potential for drug-drug interactions and off-target effects.[1][2] These characteristics make it a promising candidate for the treatment of various fungal infections, including cryptococcal meningitis.[3][4][5][6] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound in animal models.
Data Presentation
Table 1: In Vivo Efficacy of this compound against Cryptococcus neoformans in a Murine Cryptococcal Meningitis Model
| Dosing Regimen (Oral Gavage) | Duration | Primary Endpoint | Results | Reference |
| Fixed-Dose Studies | ||||
| 0.3 mg/kg/day | 7 and 14 days | Brain Fungal Burden (log10 CFU/g) | Significant reduction compared to vehicle control. | [4][5][6] |
| ≥ 3 mg/kg/day | 10 or 28 days | Brain Fungal Burden (log10 CFU/g) | Fungal burden was undetectable in most mice, even ≥20 days after cessation of therapy. | [4][5][6] |
| 20 mg/kg once daily | 10 days | Survival Rate | 100% survival at day 30. | [4][5][6] |
| Loading Dose-Maintenance Dose Studies | ||||
| 1 mg/kg LD, 0.15 mg/kg MD | 10 days | 30-day Survival Rate | Significantly improved survival compared to placebo. | [3] |
| 3 mg/kg LD, 0.5 mg/kg MD | 10 days | 30-day Survival Rate | Significantly improved survival compared to placebo. | [3] |
| 30 mg/kg LD, 5 mg/kg MD | 10 days | 30-day Survival Rate | Significantly improved survival compared to placebo. | [3] |
| 30 mg/kg LD, 5 mg/kg MD | 14 days | Brain Fungal Burden (log10 CFU/g) | Fungal burdens were undetectable in 50% of the mice. | [3] |
LD = Loading Dose, MD = Maintenance Dose
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dose (Oral) | Cmax (Plasma) | Cmax (Brain) | AUC0-96h (Plasma) | Brain/Plasma Ratio | Reference |
| 10 mg/kg | 3.33 µg/mL | Higher than plasma | 252 µg·h/mL | ~1.5 | [1] |
| 100 mg/kg | 30.8 µg/mL | Higher than plasma | 2,602 µg·h/mL | ~1.5 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Ethanol/Cremophor EL-Based)
This protocol is based on the formulation used in key in vivo efficacy studies for cryptococcal meningitis.[1]
Materials:
-
This compound (VT-1129) benzenesulfonic acid (BSA) salt
-
100% Ethanol
-
Cremophor® EL
-
Sterile distilled water
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Water bath or heating block set to 40°C
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound BSA salt and place it in a sterile glass vial.
-
Add the required volume of 100% ethanol to the vial. The final stock solution will have a 1:1:8 ratio of ethanol, Cremophor EL, and water.
-
Place the vial in a 40°C water bath or on a heating block and stir with a magnetic stirrer until the this compound is completely dissolved.
-
Remove the vial from the heat and add an equal volume of Cremophor® EL to the ethanol-drug solution. Mix thoroughly.
-
Slowly add eight parts of sterile distilled water to the mixture while vortexing frequently to ensure a homogenous solution.
-
The final formulation should be stored under appropriate conditions (e.g., refrigerated) and used within a validated period.
-
The desired final concentration for dosing is achieved by further dilution with sterile distilled water.
Note: The placebo (vehicle control) is prepared using the same procedure, omitting the this compound. The maximum concentration of ethanol and Cremophor EL administered to the animals in the cited study was 4% (v/v) each.[1]
Protocol 2: Alternative this compound Formulations
For exploratory studies, the following formulations can also be considered based on general practices for poorly soluble compounds.
A. Suspended Solution Formulation:
-
Vehicle: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Procedure:
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Dissolve this compound in DMSO to create a stock solution.
-
Add 1 part of the this compound DMSO stock to 9 parts of the 20% SBE-β-CD solution.
-
Use sonication to aid in the formation of a uniform suspension.
-
B. Clear Solution Formulation:
-
Vehicle: 10% DMSO, 90% Corn Oil
-
Procedure:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add 1 part of the this compound DMSO stock to 9 parts of corn oil.
-
Mix thoroughly to ensure a clear solution.
-
Protocol 3: In Vivo Efficacy Evaluation in a Murine Model of Cryptococcal Meningitis
This protocol outlines a general procedure for assessing the efficacy of this compound against Cryptococcus neoformans infection in mice.[3][4][6]
Materials:
-
Cryptococcus neoformans strain (e.g., H99)
-
Sabouraud dextrose agar and broth
-
Hemocytometer
-
Specific pathogen-free mice (e.g., female BALB/c or A/JCr)
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes with 27- or 30-gauge needles
-
This compound formulation and vehicle control
-
Oral gavage needles
-
Equipment for humane euthanasia and tissue collection
-
Phosphate-buffered saline (PBS) and equipment for tissue homogenization
-
Equipment for colony-forming unit (CFU) enumeration
Procedure:
-
Inoculum Preparation: Culture C. neoformans on Sabouraud dextrose agar for 48-72 hours. Inoculate a single colony into Sabouraud dextrose broth and incubate with shaking until the culture reaches the logarithmic growth phase. Wash the yeast cells with sterile PBS and adjust the concentration to the desired inoculum size (e.g., 1 x 10^5 CFU/mL) using a hemocytometer.
-
Infection: Anesthetize the mice. Inoculate a specific volume (e.g., 25-50 µL) of the prepared C. neoformans suspension via the desired route of infection (e.g., intracranial, intravenous, or intranasal).
-
Treatment:
-
Begin treatment at a specified time post-infection (e.g., 24 hours).
-
Administer the prepared this compound formulation or vehicle control orally via gavage once or twice daily, according to the experimental design.
-
For loading dose-maintenance dose regimens, administer a higher initial dose on the first day, followed by lower daily doses for the remainder of the study.[3]
-
-
Monitoring and Endpoints:
-
Monitor the animals daily for clinical signs of illness (e.g., weight loss, lethargy, neurological symptoms).
-
Survival Study: Monitor animals until a predetermined endpoint (e.g., 30 or 60 days) or until they reach a moribund state, at which point they should be humanely euthanized.[4][6]
-
Fungal Burden Study: At the end of the treatment period (or at specified time points), humanely euthanize the animals. Aseptically remove target organs (e.g., brain, lungs, spleen). Homogenize the tissues in a known volume of sterile PBS. Serially dilute the homogenates and plate them on Sabouraud dextrose agar. Incubate the plates and count the resulting colonies to determine the CFU per gram of tissue.[3][4][6]
-
-
Pharmacokinetic Analysis (Satellite Group):
-
At various time points after the final dose, collect blood samples (via cardiac puncture or retro-orbital bleeding) and brain tissue from a separate group of infected animals.
-
Process the samples to extract this compound and analyze its concentration using a validated analytical method (e.g., LC-MS/MS).
-
Mandatory Visualization
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
// Nodes for the pathway AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; HMG_CoA [label="HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Mevalonate [label="Mevalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; Squalene_epoxide [label="Squalene epoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Lanosterol [label="Lanosterol", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediates [label="14-α-methylated\nsterols", fillcolor="#F1F3F4", fontcolor="#202124"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane [label="Fungal Cell\nMembrane Integrity", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for the drug and enzyme this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP51 [label="Lanosterol\n14-α-demethylase\n(CYP51 / Erg11p)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges for the pathway AcetylCoA -> HMG_CoA; HMG_CoA -> Mevalonate; Mevalonate -> Squalene [label="...multiple steps"]; Squalene -> Squalene_epoxide; Squalene_epoxide -> Lanosterol; Lanosterol -> Intermediates [arrowhead=none]; CYP51 -> Intermediates [style=invis]; Intermediates -> Ergosterol; Ergosterol -> Membrane;
// Edges for the inhibition this compound -> CYP51 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];
{rank=same; Lanosterol; CYP51; this compound} } .dot
Caption: this compound inhibits the fungal enzyme CYP51, blocking the conversion of lanosterol to ergosterol.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound's efficacy in a murine model of cryptococcal meningitis.
References
- 1. In Vivo Efficacy of VT-1129 against Experimental Cryptococcal Meningitis with the Use of a Loading Dose-Maintenance Dose Administration Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fungal Cyp51 Inhibitor VT-1129 Is Efficacious in an Experimental Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Optimized production process leads to new FDA-approved treatment for fungal infections | NIH Intramural Research Program [irp.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Fungal Cyp51 Inhibitor VT-1129 Is Efficacious in an Experimental Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of Quilseconazole in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oral gavage administration of Quilseconazole (also known as VT-1129) in mice. This document is intended to guide researchers in pharmacology, toxicology, and drug development in the proper handling and administration of this investigational antifungal agent in a preclinical setting.
Introduction to this compound
This compound is an orally active and highly selective inhibitor of the fungal cytochrome P450 enzyme Cyp51 (lanosterol 14α-demethylase)[1]. By inhibiting Cyp51, this compound disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death[1][2]. This mechanism of action makes it a potent antifungal agent against a range of fungal pathogens, including Cryptococcus neoformans and Cryptococcus gattii[1][3]. Notably, this compound exhibits minimal effects on human CYP enzymes, suggesting a favorable safety profile[1]. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of fungal infections of the central nervous system, such as cryptococcal meningitis[1].
Quantitative Data Summary
The following tables summarize the available pharmacokinetic and dosing information for this compound in mice.
Table 1: Pharmacokinetic Parameters of this compound in Male CD-1 Mice Following a Single Oral Dose [1]
| Dose (mg/kg) | Plasma Cmax (µg/mL) | Brain Cmax (µg/mL) | Plasma AUC0-96 (µg·h/mL) | Brain AUC0-96 (µg·h/mL) |
| 10 | 3.33 | Not Specified | Not Specified | Not Specified |
Note: Detailed AUC values were not available in the provided search results.
Table 2: Dosing Regimen for this compound in a Mouse Model of Cryptococcal Meningitis [1]
| Mouse Strain | Dosage Range (mg/kg) | Administration Route | Duration | Therapeutic Effect |
| Male ICR | 0.15 - 30 | Oral gavage | 10-14 days | Significantly improved survival, reduced brain fungal burdens. Plasma and brain concentrations correlated with fungal burden reduction. |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This compound can be prepared as a suspension for oral administration. The following protocol is a general guideline and may require optimization based on specific experimental needs.
Materials:
-
This compound (VT-1129) powder
-
Dimethyl sulfoxide (DMSO)
-
20% (w/v) Captisol® (SBE-β-CD) in sterile saline or Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.
-
Working Solution Preparation:
-
For an aqueous suspension: To prepare a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
For an oil-based suspension: To prepare a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.
-
-
Homogenization: Vortex the working solution thoroughly to ensure a uniform suspension. Sonication may be used to aid in dispersion.
-
Storage: The prepared suspension should be used immediately. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. Re-vortex the suspension before each administration.
Protocol for Oral Gavage in Mice
This protocol is based on established guidelines for oral gavage in rodents and should be performed by trained personnel.
Materials:
-
Mouse restraint device (optional)
-
Appropriately sized gavage needle (18-20 gauge, 1.5-2 inches long with a ball-tip for adult mice)
-
Syringe with the prepared this compound formulation
-
Scale for accurate animal weighing
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight[2][4][5]. For a 25g mouse, the maximum volume is 0.25 mL.
-
Measure the length of the gavage needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without causing perforation[3][4]. Mark the needle if necessary.
-
-
Restraint:
-
Gavage Needle Insertion:
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the back of the throat. The mouse will reflexively swallow, allowing the needle to pass into the esophagus[1][3].
-
Crucially, do not force the needle. If resistance is met, withdraw the needle and re-attempt. Forcing the needle can cause esophageal or tracheal injury.
-
-
Substance Administration:
-
Post-Administration Monitoring:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, coughing, or fluid coming from the nose, for at least 5-10 minutes post-procedure[4].
-
Continue to monitor the animals daily for any adverse effects throughout the study period.
-
Safety and Toxicology
Clinical Observations for Toxicity: During and after this compound administration, mice should be observed for any signs of toxicity, which may include but are not limited to[6]:
-
Changes in body weight and food/water consumption
-
Alterations in behavior (e.g., lethargy, hyperactivity)
-
Changes in appearance (e.g., ruffled fur, hunched posture)
-
Signs of gastrointestinal distress (e.g., diarrhea)
-
Respiratory or neurological abnormalities
Visualizations
Mechanism of Action of this compound
Caption: this compound inhibits the fungal enzyme Cyp51, blocking ergosterol synthesis.
Experimental Workflow for Oral Gavage Administration
Caption: Workflow for the oral gavage administration of this compound in mice.
References
Application Notes and Protocols: Dosing Regimen for Quilseconazole in a Cryptococcal Meningitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quilseconazole (VT-1129) is a novel, orally active and highly selective inhibitor of fungal cytochrome P450 enzyme Cyp51 (lanosterol 14-α-demethylase), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] It exhibits potent in vitro activity against Cryptococcus neoformans and Cryptococcus gattii, the causative agents of cryptococcal meningitis.[1][2] Notably, this compound can cross the blood-brain barrier, making it a promising candidate for the treatment of central nervous system fungal infections.[1] Preclinical studies in a murine model of cryptococcal meningitis have demonstrated the in vivo efficacy of this compound, highlighting its potential as a therapeutic agent for this life-threatening infection.[3][4][5]
These application notes provide a comprehensive overview of the dosing regimen of this compound in a well-established cryptococcal meningitis mouse model, including detailed experimental protocols and a summary of efficacy data.
Mechanism of Action
This compound selectively inhibits the fungal Cyp51 enzyme, which is essential for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.[1]
Caption: Mechanism of action of this compound in inhibiting fungal ergosterol biosynthesis.
Efficacy of this compound in a Cryptococcal Meningitis Mouse Model
Studies have evaluated various dosing regimens of this compound in an intracranial inoculation mouse model of cryptococcal meningitis. The key findings from these studies, including survival rates and reduction in brain fungal burden, are summarized below.
Table 1: Efficacy of Fixed-Dose this compound Regimens
| Dose (mg/kg/day) | Treatment Duration (days) | 30-Day Survival Rate (%) | Mean Brain Fungal Burden Reduction (log10 CFU/g) vs. Placebo | Reference |
| 0.3 | 7 | Not Reported | Significant | [4][5] |
| 3 | 10 | Not Reported | Undetectable in most mice | [4][5] |
| 10 | 10 | 100% | Not Reported | [4] |
| 20 | 10 | 100% | Not Reported | [4][5] |
| 30 | 14 | Not Reported | Significant | [1] |
| Placebo | - | 0% | - | [3] |
Fungal burden was assessed at the end of the treatment period.
Table 2: Efficacy of Loading Dose-Maintenance Dose this compound Regimens
| Loading Dose (mg/kg, Day 1) | Maintenance Dose (mg/kg/day) | Treatment Duration (days) | 30-Day Survival Rate (%) | Mean Brain Fungal Burden Reduction (log10 CFU/g) vs. Placebo | Reference |
| 1 | 0.15 | 10 | >70% | Significant | [3][6] |
| 3 | 0.5 | 10 | >70% | Significant | [3][6] |
| 30 | 5 | 10 | >70% | ~5 log10 CFU/g; Undetectable in 50% of mice | [3][6] |
| Placebo | - | - | 0% | - | [3] |
Fungal burden was assessed on day 15 (after 14 days of therapy in a separate cohort). A plasma concentration of 1 μg/mL of this compound was found to correlate with an approximate 5 log10 CFU/g reduction in brain fungal burden.[3][6]
Experimental Protocols
The following protocols are based on established methods for inducing cryptococcal meningitis in mice and assessing the efficacy of antifungal agents.[3][4][7][8]
Murine Model of Cryptococcal Meningitis
This protocol describes the intracranial inoculation method to establish a central nervous system infection with Cryptococcus neoformans.
Caption: Workflow for the in vivo efficacy assessment of this compound.
Materials:
-
Cryptococcus neoformans strain (e.g., H99)
-
Yeast extract-peptone-dextrose (YPD) agar and broth
-
Sterile saline
-
Hemocytometer
-
Male ICR mice (~25 g)
-
Anesthetic (e.g., isoflurane)
-
Tuberculin syringes with 27-gauge needles
Procedure:
-
Inoculum Preparation:
-
Culture C. neoformans on YPD agar plates.
-
Inoculate a single colony into YPD broth and incubate with shaking.
-
Wash the yeast cells with sterile saline and count using a hemocytometer.
-
Dilute the yeast suspension in sterile saline to the desired concentration (e.g., 2,600-3,500 CFU in 0.06 mL).
-
-
Intracranial Inoculation:
-
Anesthetize the mice using isoflurane.
-
Deliver the inoculum (0.06 mL) through a midline puncture into the cranial vault, approximately 6 mm posterior to the orbit. A cuff on the needle can be used to prevent penetration of more than 1 mm.[7]
-
Allow the mice to recover from anesthesia.
-
-
Animal Monitoring:
-
House the animals with ad libitum access to food and water.
-
Monitor the mice daily for signs of morbidity and mortality.
-
This compound Dosing Regimen Protocol
Materials:
-
This compound (VT-1129) powder
-
Vehicle for suspension (e.g., 20% SBE-β-CD in saline or corn oil)
-
Oral gavage needles
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare the final dosing suspension by adding the stock solution to the vehicle. For example, to prepare a 2.5 mg/mL suspended solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix well.[1]
-
-
Drug Administration:
Assessment of Efficacy
a) Survival Study:
-
Monitor the mice for a predetermined period (e.g., 30 or 60 days) and record the date of death for each animal.[4][5]
b) Fungal Burden Determination:
-
At the end of the treatment period, euthanize a cohort of mice from each group.
-
Aseptically remove the brains and homogenize them in sterile saline.
-
Perform serial dilutions of the brain homogenates and plate them on YPD agar.
-
Incubate the plates and count the number of colony-forming units (CFU) to determine the fungal burden per gram of brain tissue.
Pharmacokinetic Analysis
-
At specified time points after the final dose, collect blood and brain tissue from a separate cohort of mice.
-
Process the plasma and brain homogenates for drug concentration analysis using an appropriate analytical method (e.g., LC-MS/MS).
-
Correlate the plasma and brain concentrations of this compound with the observed reduction in fungal burden.[3][6]
Conclusion
This compound has demonstrated significant efficacy in a cryptococcal meningitis mouse model, with both fixed-dose and loading dose-maintenance dose regimens resulting in improved survival and reduced brain fungal burden. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and to optimize its dosing strategy for the treatment of this severe fungal infection. The ability of this compound to achieve and maintain high concentrations in the brain is a key attribute that supports its continued development.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Investigational Fungal Cyp51 Inhibitor VT-1129 Demonstrates Potent In Vitro Activity against Cryptococcus neoformans and Cryptococcus gattii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of VT-1129 against Experimental Cryptococcal Meningitis with the Use of a Loading Dose-Maintenance Dose Administration Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Fungal Cyp51 Inhibitor VT-1129 Is Efficacious in an Experimental Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Efficacy of VT-1129 against Experimental Cryptococcal Meningitis with the Use of a Loading Dose-Maintenance Dose Administration Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal model. [bio-protocol.org]
- 8. academic.oup.com [academic.oup.com]
Application Note: High-Throughput LC-MS/MS Analysis of Quilseconazole and its Putative Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the novel antifungal agent Quilseconazole and its putative metabolites in human plasma. The described protocol, employing a simple protein precipitation for sample preparation, offers excellent recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, allowing for a total run time of under 5 minutes. Detection and quantification are performed on a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in the context of drug development.
Introduction
This compound (VT-1129) is an investigational oral antifungal agent that selectively inhibits fungal cytochrome P450 enzyme 51 (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, this compound exhibits potent activity against a broad spectrum of fungal pathogens. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its clinical development. As with many xenobiotics, this compound is expected to undergo metabolic transformation in the body. This application note describes a hypothetical metabolic pathway and provides a detailed protocol for the quantitative analysis of Quilse-conazole and its putative primary metabolites: a hydroxylated metabolite (M1) and an N-dealkylated metabolite (M2), in human plasma using LC-MS/MS.
Experimental Protocols
Sample Preparation
A protein precipitation method was employed for the extraction of this compound and its metabolites from human plasma.
-
Allow all plasma samples and standards to thaw to room temperature.
-
Vortex samples to ensure homogeneity.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge at 4,000 x g for 5 minutes.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation was performed using a high-performance liquid chromatography (HPLC) system with the following parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0.00 min: 5% B
-
0.50 min: 5% B
-
2.50 min: 95% B
-
3.50 min: 95% B
-
3.60 min: 5% B
-
4.50 min: 5% B
-
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection. The analysis was performed in positive ion mode, and the instrument was operated in Multiple Reaction Monitoring (MRM) mode.
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
Data Presentation
The following tables summarize the hypothetical quantitative data for the LC-MS/MS analysis of this compound and its putative metabolites.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) | Collision Cell Exit Potential (V) |
| This compound | 526.1 | 295.1 | 150 | 120 | 10 | 45 | 15 |
| Metabolite M1 | 542.1 | 311.1 | 100 | 125 | 10 | 48 | 18 |
| Metabolite M2 | 413.1 | 202.1 | 100 | 110 | 10 | 35 | 12 |
| Internal Standard | 531.1 | 300.1 | 150 | 120 | 10 | 45 | 15 |
Table 2: Method Validation - Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 1 - 2000 | >0.995 | 1 |
| Metabolite M1 | 0.5 - 1000 | >0.995 | 0.5 |
| Metabolite M2 | 0.5 - 500 | >0.995 | 0.5 |
Table 3: Method Validation - Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | LQC | 3 | 4.2 | 5.1 | 102.3 |
| MQC | 100 | 3.5 | 4.3 | 98.7 | |
| HQC | 1500 | 2.8 | 3.9 | 101.5 | |
| Metabolite M1 | LQC | 1.5 | 5.1 | 6.2 | 97.8 |
| MQC | 50 | 4.0 | 5.5 | 103.1 | |
| HQC | 750 | 3.1 | 4.8 | 99.2 | |
| Metabolite M2 | LQC | 1.5 | 6.3 | 7.5 | 104.5 |
| MQC | 25 | 4.8 | 6.1 | 96.4 | |
| HQC | 400 | 3.9 | 5.2 | 100.8 |
Visualizations
Application Notes and Protocols for Studying Fungal Biofilm Inhibition using Quilseconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quilseconazole (VT-1129) is a highly selective, orally active inhibitor of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (Cyp51 or Erg11p).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, an essential process for maintaining the integrity of the fungal cell membrane.[2][3][4] By inhibiting Cyp51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[2][3][4] While this compound has demonstrated potent activity against planktonic fungal cells, its efficacy against fungal biofilms, which are notoriously resistant to conventional antifungal agents, is an area of active investigation.[1]
These application notes provide a comprehensive overview of the use of this compound for studying the inhibition of fungal biofilms. Detailed protocols for in vitro biofilm inhibition assays and methodologies to investigate the underlying signaling pathways are presented.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound's primary mechanism of action is the targeted inhibition of Cyp51. This enzyme catalyzes a key demethylation step in the conversion of lanosterol to ergosterol. The disruption of this pathway has significant consequences for the fungal cell, including altered membrane fluidity and permeability, and ultimately, cell death.[3][4]
Caption: this compound inhibits the Cyp51 enzyme in the ergosterol biosynthesis pathway.
Quantitative Data Summary
While specific data on this compound's anti-biofilm activity is limited, the following table summarizes its potent activity against planktonic Cryptococcus species.[5][6][7] This data provides a baseline for designing biofilm inhibition studies. Researchers should aim to determine the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) for this compound against their fungal species of interest.
| Fungal Species | This compound (VT-1129) MIC Range (µg/mL) | This compound (VT-1129) MIC₅₀ (µg/mL) | This compound (VT-1129) MIC₉₀ (µg/mL) | Reference |
| Cryptococcus neoformans | ≤0.015 - 2 | 0.015 - 0.03 | 0.06 - 0.125 | [5][6][7] |
| Cryptococcus gattii | ≤0.015 - 0.5 | 0.03 | 0.125 | [5][7] |
Experimental Protocols
The following protocols are adapted from established methods for studying fungal biofilm inhibition and can be applied to evaluate the efficacy of this compound.
Protocol 1: Fungal Biofilm Formation and Inhibition Assay
This protocol outlines the steps to determine the effect of this compound on the formation of fungal biofilms.
Caption: Workflow for the fungal biofilm formation and inhibition assay.
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate growth medium (e.g., RPMI-1640)
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet (CV) solution (0.1% w/v)
-
Ethanol (95%) or Acetic Acid (33%)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent
-
Menadione solution
-
Microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strain overnight in a suitable liquid medium. Adjust the cell density to 1 x 10⁶ cells/mL in RPMI-1640 medium.
-
Plate Setup: Add 100 µL of the fungal inoculum to each well of a 96-well plate.
-
Drug Addition: Add 100 µL of this compound at various concentrations (typically a 2-fold serial dilution) to the wells. Include a drug-free control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Quantification:
-
Crystal Violet (CV) Assay (for total biomass):
-
Add 100 µL of 0.1% CV solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells with PBS and allow them to air dry.
-
Add 200 µL of 95% ethanol or 33% acetic acid to solubilize the stain.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
XTT Assay (for metabolic activity):
-
Prepare the XTT/menadione solution according to the manufacturer's instructions.
-
Add 100 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-4 hours.
-
Measure the absorbance at 492 nm using a microplate reader.
-
-
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the drug-free control. The Minimum Biofilm Inhibitory Concentration (MBIC₅₀) is the concentration of this compound that results in a 50% reduction in biofilm formation.
Protocol 2: Mature Biofilm Eradication Assay
This protocol is designed to assess the ability of this compound to eradicate pre-formed, mature biofilms.
Procedure:
-
Biofilm Formation: Form fungal biofilms in a 96-well plate as described in Protocol 1 (steps 1-4), but without the addition of this compound.
-
Washing: After the incubation period, wash the wells with PBS to remove planktonic cells.
-
Drug Treatment: Add 200 µL of fresh medium containing various concentrations of this compound to the wells with mature biofilms.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Quantification: Wash the wells and quantify the remaining biofilm using the CV or XTT assay as described in Protocol 1.
-
Data Analysis: Determine the Minimum Biofilm Eradication Concentration (MBEC₅₀), the concentration that reduces the pre-formed biofilm by 50%.
Protocol 3: Visualization of Biofilm Inhibition by Microscopy
Confocal Scanning Laser Microscopy (CSLM) and Scanning Electron Microscopy (SEM) can be used to visualize the structural changes in fungal biofilms treated with this compound.
Procedure:
-
Grow biofilms on suitable surfaces (e.g., glass coverslips) in the presence or absence of this compound.
-
For CSLM, stain the biofilms with fluorescent dyes such as FUN-1 (for metabolic activity) or Concanavalin A-Alexa Fluor conjugate (for extracellular matrix).
-
For SEM, fix, dehydrate, and sputter-coat the biofilms before imaging.
-
Acquire images to observe changes in biofilm architecture, thickness, and cell morphology.
Investigation of Signaling Pathways
While the primary target of this compound is Cyp51, its downstream effects on other signaling pathways involved in biofilm formation and stress response are of significant interest. Inhibition of ergosterol biosynthesis can induce cell membrane stress, which may trigger compensatory signaling cascades.
Caption: Potential interplay of this compound with fungal stress response pathways.
Studies with other ergosterol biosynthesis inhibitors have shown a synergistic fungicidal effect when combined with inhibitors of the calcineurin pathway.[8] This suggests that targeting both ergosterol synthesis and stress response pathways could be a promising strategy for combating fungal biofilms.
Experimental Approaches to Investigate Signaling Pathways:
-
Quantitative Real-Time PCR (qRT-PCR): Analyze the expression of key genes in stress response pathways (e.g., HOG1, MKC1, calcineurin subunit genes) in this compound-treated biofilms compared to untreated controls.
-
Western Blotting: Detect the phosphorylation status of key signaling proteins (e.g., Hog1, Mkc1) to assess pathway activation.
-
Gene Deletion Mutants: Compare the susceptibility of wild-type and mutant strains (lacking specific signaling components) to this compound in biofilm assays.
Conclusion
This compound is a promising antifungal agent with a well-defined mechanism of action. The protocols and application notes provided here offer a framework for researchers to systematically evaluate its potential as a fungal biofilm inhibitor. Further investigation into its effects on biofilm-specific signaling pathways will be crucial for a comprehensive understanding of its anti-biofilm properties and for the development of novel therapeutic strategies.
References
- 1. Antifungal therapy of Candida biofilms: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungal Biofilm Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal therapy with an emphasis on biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Investigational Fungal Cyp51 Inhibitor VT-1129 Demonstrates Potent In Vitro Activity against Cryptococcus neoformans and Cryptococcus gattii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The Investigational Fungal Cyp51 Inhibitor VT-1129 Demonstrates Potent In Vitro Activity against Cryptococcus neoformans and Cryptococcus gattii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quilseconazole for Investigating Fungal Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quilseconazole (VT-1129) is a potent and highly selective inhibitor of fungal cytochrome P450 enzyme Cyp51, also known as lanosterol 14α-demethylase (Erg11). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. By inhibiting Erg11, this compound disrupts membrane function, leading to fungal cell growth inhibition and death.[1][2] Its high selectivity for the fungal enzyme over human orthologs minimizes the potential for drug-drug interactions.[3] These characteristics make this compound a valuable tool for studying fungal physiology and the mechanisms of antifungal resistance.
These application notes provide a comprehensive overview of the use of this compound in research settings, with a focus on investigating the mechanisms of fungal resistance. Detailed protocols for key experiments are provided to facilitate the study of this promising antifungal agent.
Mechanism of Action
This compound, like other azole antifungals, targets the ergosterol biosynthesis pathway. Specifically, it binds to the heme iron in the active site of Erg11, preventing the demethylation of lanosterol, a precursor to ergosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[2][3] The altered sterol composition disrupts membrane fluidity and the function of membrane-associated proteins, ultimately leading to cell lysis.[2]
Fungal Resistance Mechanisms to Azoles
Fungi have evolved several mechanisms to counteract the effects of azole antifungals. Understanding these mechanisms is crucial for the development of new and effective therapies. The primary mechanisms of resistance include:
-
Target Site Modification: Point mutations in the ERG11 gene can lead to amino acid substitutions in the Erg11 protein.[4][5] These changes can reduce the binding affinity of azoles to the enzyme, thereby decreasing their inhibitory effect.[5]
-
Target Overexpression: Increased expression of the ERG11 gene results in higher levels of the Erg11 enzyme. This overproduction can effectively titrate out the inhibitory effect of the azole, requiring higher concentrations of the drug to achieve a therapeutic effect.[5][6]
-
Efflux Pump Upregulation: Fungi can actively transport antifungal agents out of the cell through the action of ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1).[6] Overexpression of the genes encoding these transporters leads to reduced intracellular drug accumulation and, consequently, resistance.
Data Presentation: In Vitro Activity of this compound and Other Azoles
The following tables summarize the in vitro activity of this compound and other azoles against various fungal pathogens, including susceptible and resistant isolates.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Fluconazole against Cryptococcus Species
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Cryptococcus neoformans | This compound | Not specified | 0.027 (geometric mean) | Not specified | [7] |
| Cryptococcus neoformans (fluconazole-resistant) | This compound | Not specified | 0.05 | 0.25 | [7] |
| Cryptococcus gattii | This compound | Not specified | 0.027 (geometric mean) | Not specified | [7] |
| Cryptococcus neoformans | Fluconazole | 0.25 - >64 | 4 | 16 | [8] |
| Cryptococcus gattii | Fluconazole | ≤16 | 2-4 | 4-8 | [9] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Other Azoles against Candida Species
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida glabrata (fluconazole-resistant) | This compound | Strong in vitro activity | Not specified | Not specified | [7] |
| Candida krusei (fluconazole-resistant) | This compound | Strong in vitro activity | Not specified | Not specified | [7] |
| Candida albicans (fluconazole-resistant) | Fluconazole | ≥8 | Not specified | Not specified | [10] |
| Candida tropicalis (fluconazole-resistant) | Fluconazole | 8 - >64 | Not specified | Not specified | [2] |
| Candida tropicalis (fluconazole-resistant) | Voriconazole | 0.25 - 1 | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.
Materials:
-
This compound (stock solution in DMSO)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
96-well flat-bottom microtiter plates
-
Fungal inoculum (prepared to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Drug Dilution: a. Prepare a 2X working stock of this compound in RPMI-1640 medium. b. Perform serial twofold dilutions of the 2X working stock in RPMI-1640 medium directly in the 96-well plate to achieve a final concentration range (e.g., 0.0078 to 8 µg/mL). c. Include a drug-free control well (containing only RPMI-1640 medium) and a solvent control well (containing RPMI-1640 with the highest concentration of DMSO used).
-
Inoculum Preparation: a. Grow the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Dilute the standardized inoculum 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
Inoculation and Incubation: a. Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions. b. The final volume in each well will be 200 µL. c. Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control. b. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Protocol 2: Analysis of ERG11 Gene Mutations
This protocol describes the amplification and sequencing of the ERG11 gene to identify mutations that may confer resistance to this compound.
Materials:
-
Genomic DNA extraction kit for fungi
-
PCR primers for the ERG11 gene (designed based on the target fungal species)
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis system
-
DNA purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: a. Grow the fungal isolate in an appropriate liquid medium. b. Extract genomic DNA from the fungal cells using a commercial kit or a standard protocol.
-
PCR Amplification: a. Set up a PCR reaction containing the extracted genomic DNA, ERG11-specific primers, Taq DNA polymerase, dNTPs, and PCR buffer. b. A typical PCR program includes an initial denaturation step (e.g., 95°C for 5 minutes), followed by 30-35 cycles of denaturation (95°C for 30 seconds), annealing (55-60°C for 30 seconds), and extension (72°C for 1-2 minutes), and a final extension step (72°C for 10 minutes).
-
Verification of PCR Product: a. Run a portion of the PCR product on an agarose gel to confirm the amplification of a DNA fragment of the expected size.
-
DNA Sequencing: a. Purify the remaining PCR product using a DNA purification kit. b. Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: a. Align the obtained DNA sequence with the wild-type ERG11 sequence from a susceptible reference strain. b. Identify any nucleotide changes (single nucleotide polymorphisms, insertions, or deletions). c. Translate the nucleotide sequence to the amino acid sequence to determine if the mutations result in amino acid substitutions.
Protocol 3: Investigation of Efflux Pump Activity
This protocol provides a method to assess the contribution of efflux pumps to this compound resistance using a fluorescent dye accumulation assay.
Materials:
-
This compound
-
Rhodamine 6G (or another fluorescent substrate of fungal efflux pumps)
-
Fungal isolates (wild-type and potentially resistant strains)
-
Glucose solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: a. Grow fungal cells to the mid-logarithmic phase in a suitable liquid medium. b. Harvest the cells by centrifugation and wash them twice with PBS. c. Resuspend the cells in PBS to a specific density (e.g., 1 x 10⁷ cells/mL).
-
Dye Accumulation Assay: a. Pre-incubate the cell suspension with or without a sub-inhibitory concentration of this compound for a defined period (e.g., 30 minutes) at 30°C. b. Add Rhodamine 6G to the cell suspension to a final concentration of (e.g., 10 µM). c. Incubate the cells for a further period (e.g., 60 minutes) to allow dye uptake.
-
Fluorescence Measurement: a. Measure the intracellular fluorescence of the cells using a fluorometer or visualize it with a fluorescence microscope.
-
Data Analysis: a. Compare the fluorescence intensity of the this compound-treated cells to the untreated control cells. b. A significant increase in fluorescence in the presence of this compound suggests that it may be inhibiting the activity of efflux pumps that would otherwise expel the Rhodamine 6G.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the Erg11 enzyme in the ergosterol biosynthesis pathway.
Caption: Key mechanisms of fungal resistance to this compound.
Caption: Workflow for investigating this compound resistance mechanisms.
References
- 1. Genome-wide expression profiling of the response to azole, polyene, echinocandin, and pyrimidine antifungal agents in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide translational response of Candida albicans to fluconazole treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Evaluation of Antifungal Drug Combinations against Multidrug-Resistant Candida auris Isolates from New York Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Antifungal Resistance in Cryptococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The Role of ERG11 Point Mutations in the Resistance of Candida albicans to Fluconazole in the Presence of Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Quilseconazole Solubility for In Vitro Assays
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Quilseconazole, focusing on challenges related to its solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is soluble in DMSO up to 100 mg/mL.[1][2] For optimal dissolution, warming the solution to 37°C and using sonication is advised.[2][3]
Q2: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous-based cell culture medium. What should I do?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds.[3] To address this, try the following:
-
Vortexing and Warming: Immediately after dilution, vortex the solution thoroughly. Gentle warming of the solution to 37°C in a water bath can also help to redissolve the precipitate.[3]
-
Sonication: A brief sonication of the final diluted solution can aid in redissolving any precipitate that has formed.[2][4]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also contribute to precipitation.[5][6]
-
Use of Surfactants or Co-solvents: For certain assays, the inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final dilution medium can help maintain solubility. However, the compatibility of any additive with your specific cell line and assay must be validated.
Q3: What is the mechanism of action of this compound?
A3: this compound is a highly selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase (encoded by the ERG11 gene), also known as Cyp51.[1][4][7] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. By inhibiting this enzyme, this compound disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death.[1][4]
Q4: Are there alternative solvents to DMSO for this compound?
A4: While DMSO is the primary recommended solvent for creating a stock solution, for final dilutions in assays, other strategies can be employed to minimize DMSO content. These include the use of cyclodextrins, such as SBE-β-CD (sulfobutylether-β-cyclodextrin), which can form inclusion complexes with hydrophobic drugs to enhance their aqueous solubility.[4][8] Formulations using a small percentage of DMSO in combination with corn oil have also been reported for in vivo studies and might be adaptable for specific in vitro applications where cell-free systems are used.[1][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in stock solution | Incomplete dissolution. | Warm the DMSO stock solution to 37°C and sonicate until the solution is clear.[2][4] |
| Precipitation upon dilution in media | Low aqueous solubility of this compound. | Vigorously vortex immediately after dilution. Gentle warming to 37°C may also help.[3] Consider preparing a more dilute stock solution to lower the final concentration of this compound and DMSO. |
| Cell toxicity observed in vehicle control | High final concentration of the solvent (e.g., DMSO). | Ensure the final DMSO concentration in your cell culture is below 0.5% and ideally below 0.1%.[5][6] Run a solvent toxicity curve to determine the maximum tolerable concentration for your specific cell line. |
| Inconsistent assay results | Incomplete solubilization or precipitation of this compound. | Prepare fresh dilutions for each experiment. Always visually inspect for precipitation before adding to cells. Use sonication on final dilutions to ensure homogeneity.[2] |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent System | Concentration | Observation | Reference(s) |
| DMSO | 100 mg/mL (194.79 mM) | Clear solution (may require sonication) | [1][2] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.87 mM) | Suspended solution (requires sonication) | [1][4] |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (4.87 mM) | Clear solution | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 513.37 g/mol . To prepare a 10 mM stock solution, you will need 5.13 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to the tube. c. Vortex the solution vigorously for 1-2 minutes. d. If the solid is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, followed by brief vortexing. e. For complete dissolution, sonicate the tube for 5-10 minutes in a bath sonicator. f. Visually inspect the solution to ensure it is clear and free of any particulate matter. g. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. c. Crucially , add the this compound stock solution to the cell culture medium and immediately vortex to ensure rapid and uniform mixing. This minimizes localized high concentrations that can lead to precipitation. d. Ensure the final concentration of DMSO in the highest concentration of this compound tested does not exceed the tolerance of your cell line (typically <0.5%). e. If precipitation is observed, briefly sonicate the diluted solution before adding it to your cells. f. Always prepare fresh working solutions for each experiment.
Visualizations
Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.
Caption: Experimental workflow for preparing this compound solutions for in vitro assays.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Quilseconazole Precipitation in Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of Quilseconazole precipitation in culture media. By following these guidelines, users can ensure the accurate and effective application of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media.[1][2][3] Precipitation typically occurs when a concentrated stock solution of this compound, usually prepared in an organic solvent like DMSO, is diluted into the aqueous environment of the culture medium, causing the drug to fall out of solution.[4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[5][6] this compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stocks.[5]
Q3: What is the maximum recommended concentration of DMSO in the final culture medium?
A3: It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic effects on cells.[4] Some cell lines may be sensitive to even lower concentrations.
Q4: Can I dissolve this compound directly in water or PBS?
A4: No, this compound is not directly soluble in water, PBS, or saline.[7] Attempting to do so will likely result in immediate precipitation.
Q5: How can I improve the solubility of this compound in my culture medium?
A5: To improve solubility and prevent precipitation, you can try warming the solution to 37°C and vortexing or sonicating for several minutes.[6][7] It is also advisable to prepare the working solution on the same day of use.[8]
Troubleshooting Guide
If you are experiencing this compound precipitation, follow these steps to identify and resolve the issue.
Visualizing the Problem: The Precipitation Pathway
The following diagram illustrates the process that leads to the precipitation of a hydrophobic compound like this compound when introduced into an aqueous environment.
Caption: Logical flow from a stable stock solution to precipitation.
Step-by-Step Troubleshooting Workflow
This workflow provides a systematic approach to troubleshooting this compound precipitation.
Caption: A systematic workflow for troubleshooting precipitation.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (194.79 mM) | Ultrasonication may be needed.[5][6] |
| Aqueous Solutions (Water, PBS, Saline) | Insoluble | Not recommended for stock solution preparation.[7] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration |
| -20°C | Up to 1 month[5][6] |
| -80°C | Up to 6 months[5][6] |
To avoid repeated freeze-thaw cycles, it is recommended to store the stock solution in aliquots.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 513.37 g/mol )[5]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh out 5.13 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.[5][6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots.[8]
Protocol 2: Dilution of this compound Stock Solution into Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your culture medium. Ensure the final DMSO concentration remains below 0.5%.
-
Dispense the required volume of pre-warmed culture medium into a sterile tube.
-
While gently vortexing the tube of culture medium, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to disperse the drug and prevent localized high concentrations that can lead to precipitation.
-
Continue to vortex for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation. If a slight cloudiness appears, warming the solution briefly at 37°C may help.[7]
-
Add the final working solution to your cell culture plates immediately.
Signaling Pathway Inhibition by this compound
This compound is a potent and highly selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51).[5][6][9] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][9] By inhibiting CYP51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterols and ultimately compromising the integrity of the fungal cell membrane.[10]
Caption: this compound's mechanism of action via CYP51 inhibition.
References
- 1. Entrapment of Hydrophobic Drugs in Nanoparticle Monolayers with Efficient Release into Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound|1340593-70-5|COA [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Addressing off-target effects of Quilseconazole in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Quilseconazole in cellular assays. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective and potent inhibitor of fungal cytochrome P450 enzyme Cyp51 (also known as lanosterol 14α-demethylase).[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting Cyp51, this compound disrupts fungal cell membrane integrity, leading to fungal growth arrest.
Q2: Is this compound expected to have off-target effects in human cells?
A2: this compound is designed for high selectivity towards fungal Cyp51 with minimal effects on human cytochrome P450 (CYP) enzymes.[1][2] However, like many small molecule inhibitors, the potential for off-target interactions cannot be entirely excluded, especially at higher concentrations. The broader class of azole antifungals has been associated with off-target effects related to the inhibition of human CYP enzymes, which can lead to endocrine-related adverse effects.[3] Therefore, it is prudent to experimentally verify the selectivity of this compound in your specific cellular model.
Q3: What are the potential human orthologs or enzymes that could be off-targets for this compound?
A3: The primary human ortholog of fungal Cyp51 is human lanosterol 14α-demethylase (CYP51A1), which is involved in the cholesterol biosynthesis pathway.[4] While this compound's design minimizes interaction with human CYPs, high concentrations could potentially lead to inhibition. Other human CYP450 enzymes, particularly those involved in steroidogenesis (e.g., CYP11A1, CYP17A1, CYP19A1) or drug metabolism (e.g., CYP3A4, CYP2C9, CYP2C19), are common off-targets for less selective azole antifungals.
Q4: What are the initial signs of potential off-target effects in my cellular assay?
A4: Signs of off-target effects can be subtle and context-dependent. They may include:
-
Unexplained cytotoxicity at concentrations that should be well-tolerated.
-
Phenotypic changes in your cells that are inconsistent with the known function of fungal Cyp51.
-
Alterations in cellular signaling pathways unrelated to the ergosterol biosynthesis pathway.
-
Discrepancies between in vitro biochemical data and cellular assay results.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential off-target effects of this compound in your cellular assays.
Problem 1: Unexpected Cell Viability/Cytotoxicity Results
| Potential Cause | Suggested Solution |
| Off-target inhibition of essential host cell enzymes. | Perform a dose-response curve with a broad range of this compound concentrations. Compare the cytotoxic IC50 to the on-target efficacy IC50 in your fungal cell model. A narrow therapeutic window may suggest off-target toxicity. |
| Run control experiments with a structurally related but inactive compound to distinguish between specific and non-specific toxicity. | |
| Utilize orthogonal approaches to confirm the on-target effect, such as siRNA/shRNA knockdown of the target gene in the fungal model. |
Problem 2: Inconsistent or Unexplained Phenotypic Observations
| Potential Cause | Suggested Solution |
| Modulation of an unknown signaling pathway. | Employ proteomic or transcriptomic profiling to identify differentially expressed proteins or genes upon this compound treatment in your human cell line. |
| Use pathway analysis tools to identify signaling cascades that may be affected. | |
| Validate key hits from the profiling experiments using techniques like Western blotting or qPCR. |
Problem 3: Suspected Inhibition of Human Cytochrome P450 Enzymes
| Potential Cause | Suggested Solution |
| This compound is inhibiting human CYP enzymes, affecting steroidogenesis or metabolism of other compounds in the media. | Perform a CYP450 inhibition assay using a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to determine the IC50 values for this compound. |
| Measure the levels of key steroid hormones (e.g., cortisol, testosterone, estradiol) in your cell culture supernatant after this compound treatment using ELISA or LC-MS. |
Quantitative Data on Azole Antifungal Selectivity
While specific, comprehensive public data on this compound's off-target inhibition profile is limited, the following tables provide representative data for other next-generation azole antifungals and common CYP inhibitors to offer a comparative perspective.
Table 1: Comparative IC50 Values of Azole Antifungals against Fungal and Human CYP51
| Compound | Fungal CYP51 IC50 (µM) | Human CYP51 IC50 (µM) | Selectivity (Human/Fungal) |
| Compound 7 (Novel Azole) | 0.40 | > 10 (No significant inhibition) | > 25 |
| Fluconazole | 0.60 | > 10 (Weak inhibition) | > 16.7 |
| Oteseconazole (VT-1161) | Potent (sub-µM) | Low affinity | High |
Note: Data for Compound 7 and Fluconazole is derived from a study on novel azole-based compounds.[5] Oteseconazole is noted to have a low affinity for human CYP enzymes.[3]
Table 2: Representative IC50 Values of Known Inhibitors against Human CYP Isozymes
| CYP Isozyme | Inhibitor | IC50 (µM) |
| CYP1A2 | α-Naphthoflavone | 0.00546 |
| CYP2B6 | Ticlopidine | 0.185 |
| CYP2C8 | Montelukast | 0.082 |
| CYP2C9 | Sulfaphenazole | 0.398 |
| CYP2C19 | (S)-(+)-N-3-benzylnirvanol | 0.121 |
| CYP2D6 | Quinidine | 0.063 |
| CYP3A4 | Ketoconazole | 0.00833 |
This table provides reference IC50 values for potent, well-characterized inhibitors of major human CYP enzymes.[6] These values can serve as a benchmark when evaluating the potential off-target effects of this compound.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to its intended target (or potential off-targets) within intact cells.
-
Cell Treatment: Culture your target cells to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest (and potential off-targets) by Western blotting or other protein quantification methods. A ligand-induced stabilization will result in more protein remaining in the soluble fraction at higher temperatures.
2. Kinase Profiling Assay
This protocol helps to determine if this compound has any off-target activity against a panel of human kinases.
-
Assay Principle: Utilize a commercially available kinase profiling service or in-house assay platform. These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Radiometric assays using ³³P-ATP are considered a gold standard.
-
Compound Preparation: Prepare this compound at a range of concentrations. A high initial screening concentration (e.g., 10 µM) is often used to identify potential hits.
-
Kinase Reaction: In a multi-well plate, incubate the kinase, its specific substrate, ATP (often radiolabeled), and this compound in a reaction buffer.
-
Detection: After the incubation period, quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., scintillation counting for radiometric assays, fluorescence, or luminescence).
-
Data Analysis: Calculate the percent inhibition of each kinase at each this compound concentration and determine the IC50 value for any significant hits.
3. Proteomic Profiling for Unbiased Off-Target Identification
This protocol provides a global view of protein expression changes in response to this compound treatment.
-
Sample Preparation: Treat your cells with this compound at a relevant concentration and for a specific duration. Include a vehicle-treated control group. Lyse the cells and quantify the total protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide information about their sequence and abundance.
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated group compared to the control.
-
Pathway Analysis: Use bioinformatics tools to determine if the differentially expressed proteins are enriched in specific biological pathways, which can provide insights into potential off-target effects.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The Impact of Genetic Polymorphisms on the Clinical Efficacy of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Generation Modified Azole Antifungals against Multidrug-Resistant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing Quilseconazole dosage to minimize toxicity in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Quilseconazole (VT-1129) in in vivo experiments, with a focus on optimizing dosage to minimize toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective inhibitor of fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. By inhibiting CYP51, this compound disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to impaired fungal growth.[2]
Q2: How selective is this compound for fungal CYP51 compared to human CYP enzymes?
A2: this compound exhibits a high degree of selectivity for fungal CYP51 over human CYP enzymes, including CYP2C9, CYP2C19, and CYP3A4.[2][3] This selectivity is a key feature, suggesting a lower potential for drug-drug interactions and off-target toxicity that can be associated with other azole antifungals.[1][2][3]
Q3: What is the reported in vivo efficacy of this compound?
A3: In a mouse model of cryptococcal meningitis, orally administered this compound has been shown to significantly improve survival and reduce the fungal burden in the brain.[1][4][5] Doses of ≥ 0.3 mg/kg/day have demonstrated a significant reduction in brain fungal burden, with a 20 mg/kg once-daily dose resulting in 100% survival in one study.[4][5] Notably, this compound has a long half-life in mice, and its concentrations in the brain have been found to be higher than in plasma.[1]
Q4: Has a Maximum Tolerated Dose (MTD) or No-Observed-Adverse-Effect Level (NOAEL) been established for this compound in vivo?
A4: Based on publicly available literature, specific GLP toxicology studies detailing the MTD or NOAEL for this compound have not been reported. However, in vivo efficacy studies have utilized loading doses up to 30 mg/kg and daily maintenance doses up to 20 mg/kg without reporting significant adverse effects.[4][5] Researchers should perform their own dose-range finding studies to determine the optimal therapeutic window for their specific animal model and experimental conditions.
Q5: What is a recommended vehicle for formulating this compound for oral administration in mice?
A5: this compound can be formulated for oral gavage. A suggested vehicle involves dissolving the compound in 100% DMSO to create a stock solution, which is then further diluted. For administration, this stock can be added to a solution of 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline or to corn oil.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality at Higher Doses
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Question: We are observing unexpected toxicity (e.g., significant weight loss, lethargy, mortality) in our animal cohort at higher doses of this compound. How can we troubleshoot this?
-
Answer:
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Confirm Dosing Solution: Re-verify the concentration and stability of your this compound dosing solution. Ensure proper mixing and homogeneity, especially for suspensions.
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Dose-Range Finding Study: If not already performed, conduct a preliminary dose-range finding study with a wider range of doses to establish the MTD in your specific animal strain and model.
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Clinical Observations: Implement a more frequent and detailed clinical observation schedule. Monitor for signs of toxicity such as changes in posture, fur appearance, activity levels, and breathing.
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Staggered Dosing: When initiating studies with a new high dose, consider a staggered approach where a small number of animals receive the dose first to assess for acute toxicity before dosing the entire cohort.
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Vehicle Control: Ensure that the vehicle alone is not causing any adverse effects by including a vehicle-only control group.
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Issue 2: High Variability in Efficacy or Toxicity Data
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Question: There is significant variability in our experimental outcomes (e.g., fungal burden, toxicity markers) between animals in the same dosing group. What could be the cause?
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Answer:
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Gavage Technique: Inconsistent oral gavage technique can lead to variability in the administered dose. Ensure all personnel are properly trained and consistent in their technique to minimize stress and ensure accurate delivery.
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Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling of the compound and inconsistent dosing.
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Animal Health Status: Ensure all animals are of a similar age, weight, and health status at the start of the experiment. Underlying health issues can affect drug metabolism and response.
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Pharmacokinetics: Be aware that this compound has a long half-life. The timing of sample collection relative to the last dose is critical for consistent pharmacokinetic and pharmacodynamic measurements.
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Issue 3: Difficulty Correlating Dose with Therapeutic Effect
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Question: We are not seeing a clear dose-dependent response in terms of efficacy. What should we consider?
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Answer:
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Dose Range: The selected dose range may be too narrow or may already be on the plateau of the dose-response curve. Consider testing a broader range of doses, including lower concentrations.
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Loading Dose Strategy: Due to its long half-life, a loading dose followed by maintenance doses may be necessary to achieve steady-state concentrations more rapidly. Efficacy studies have successfully used this strategy.
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Bioavailability: While orally active, factors such as fasting status can affect the absorption of this compound. Standardize the feeding schedule of the animals in relation to dosing.
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Drug Concentration Measurement: If possible, measure this compound concentrations in plasma and the target tissue (e.g., brain) to correlate drug exposure with the observed efficacy.
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Data Presentation
Table 1: In Vivo Efficacy of this compound against Cryptococcus neoformans in a Murine Meningitis Model
| Dosage Regimen (Oral) | Duration of Treatment | Primary Efficacy Outcome | Reference |
| 0.3 mg/kg/day | 7 and 14 days | Significantly reduced brain fungal burden | [4][5] |
| 3 mg/kg/day | 7 and 14 days | Fungal burden undetectable in most mice | [4][5] |
| 20 mg/kg/day | 10 or 28 days | 100% survival | [4][5] |
| 3 mg/kg loading dose, 0.5 mg/kg daily maintenance | 10 days | Significantly improved survival and reduced fungal burden | |
| 30 mg/kg loading dose, 5 mg/kg daily maintenance | 10 days | Significantly improved survival and reduced fungal burden |
Table 2: Recommended Parameters for In Vivo Toxicity Assessment of this compound
| Parameter Category | Specific Measurements | Rationale |
| Clinical Observations | Body weight, food/water intake, changes in fur/skin, posture, activity level | General indicators of animal health and systemic toxicity. |
| Hematology | Complete Blood Count (CBC) with differential (WBC, RBC, platelets, hemoglobin, hematocrit) | To assess for effects on bone marrow and immune cells. |
| Serum Biochemistry | ALT, AST, ALP, bilirubin, BUN, creatinine, total protein, albumin | To evaluate potential liver and kidney toxicity. |
| Histopathology | Microscopic examination of major organs (liver, kidneys, spleen, heart, lungs, brain) | To identify any treatment-related cellular changes or organ damage. |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Dose-Range Finding)
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
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Animal Model: Use healthy, young adult mice (e.g., ICR or C57BL/6), 6-8 weeks old, of a single sex to reduce variability.
-
Acclimatization: Acclimatize animals to the housing conditions for at least 5 days before the experiment.
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Grouping: Assign animals to dose groups (e.g., 50, 100, 200, 500, 1000 mg/kg) and a vehicle control group (n=3-5 per group).
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Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water, or as described in the FAQs). Ensure the formulation is homogeneous.
-
Dosing: Administer a single dose of this compound or vehicle via oral gavage. The volume should be based on the animal's body weight (e.g., 10 mL/kg).
-
Observations:
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Monitor animals continuously for the first 30 minutes, then hourly for 4 hours, and then daily for 14 days.
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Record clinical signs of toxicity, morbidity, and mortality.
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Measure body weight just before dosing and on days 1, 3, 7, and 14.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy, examining all major organs for abnormalities.
Protocol 2: Repeated-Dose (14-Day) Oral Toxicity Study
-
Animal Model and Acclimatization: As described in Protocol 1.
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Grouping: Assign animals to at least three dose groups and a vehicle control group (n=5-10 per sex per group). Doses should be selected based on the results of the acute toxicity study and should include a high dose expected to produce some toxicity, a low dose expected to be the NOAEL, and an intermediate dose.
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Drug Formulation and Dosing: Prepare and administer this compound or vehicle daily for 14 days via oral gavage. Adjust the dose daily based on the most recent body weight measurement.
-
Observations:
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Conduct and record detailed clinical observations daily.
-
Measure body weight daily.
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Measure food consumption daily or weekly.
-
-
Sample Collection: At the end of the 14-day treatment period (and potentially after a recovery period for a subset of animals), euthanize the animals and collect samples:
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Blood: Collect blood via cardiac puncture for hematology (in EDTA tubes) and serum biochemistry (in serum separator tubes).
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Organs: Weigh major organs (liver, kidneys, spleen, brain, heart).
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Tissues: Preserve organs in 10% neutral buffered formalin for histopathological analysis.
-
-
Analysis:
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Perform CBC and serum biochemistry analysis.
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Process fixed tissues for histopathology and have them examined by a veterinary pathologist.
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Visualizations
Caption: this compound's mechanism of action via inhibition of CYP51.
Caption: Experimental workflow for a repeated-dose in vivo toxicity study.
Caption: High selectivity of this compound for fungal vs. human CYP enzymes.
References
- 1. The Fungal Cyp51 Inhibitor VT-1129 Is Efficacious in an Experimental Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Investigational Drug VT-1129 Is a Highly Potent Inhibitor of Cryptococcus Species CYP51 but Only Weakly Inhibits the Human Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Investigational Drug VT-1129 Is a Highly Potent Inhibitor of Cryptococcus Species CYP51 but Only Weakly Inhibits the Human Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fungal Cyp51 Inhibitor VT-1129 Is Efficacious in an Experimental Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Oral Administration of VT-1129 in Animal Models
Welcome to the technical support center for VT-1129. This resource is designed to assist researchers, scientists, and drug development professionals in successfully administering VT-1129 orally in preclinical animal models. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common queries and challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for oral administration of VT-1129 in mice?
A1: A common and effective formulation for oral gavage in mice involves a multi-step process to ensure the compound is adequately solubilized. The benzenesulfonic acid (BSA) salt of VT-1129 is typically used. The formulation is prepared by first dissolving VT-1129 in 100% ethanol, with gentle heating at 40°C and stirring to aid dissolution. An equal volume of Cremophor EL is then added and mixed thoroughly. Finally, sterile distilled water is added to the mixture with frequent vortexing.[1] The final composition of the stock solution is typically 1 part ethanol, 1 part Cremophor EL, and 8 parts sterile distilled water.[1]
Q2: Does VT-1129 have poor oral bioavailability?
A2: Contrary to concerns about poor oral bioavailability for some investigational compounds, published studies indicate that VT-1129 is orally active and demonstrates dose-proportional exposure in animal models.[1] Following oral administration in mice, VT-1129 achieves plasma and brain concentrations that are correlated with in vivo efficacy, suggesting adequate absorption.[1][2] Therefore, the focus for researchers should be on consistent formulation and dosing techniques rather than overcoming inherently poor absorption.
Q3: What are the expected pharmacokinetic parameters of VT-1129 in mice after oral administration?
A3: Pharmacokinetic studies in healthy mice have shown that VT-1129 has a long half-life of over six days.[1][3] The exposure, as measured by maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC), appears to be dose-proportional between 10 mg/kg and 100 mg/kg doses.[1] Notably, brain concentrations of VT-1129 have been observed to be higher than plasma concentrations.[1]
Q4: Is a loading dose strategy recommended for in vivo efficacy studies with VT-1129?
A4: Yes, due to its long half-life, a loading dose-maintenance dose strategy is effective for rapidly achieving and maintaining steady-state concentrations of VT-1129.[1][3] This approach can be particularly useful in acute infection models where achieving therapeutic concentrations quickly is critical. For example, a loading dose of 30 mg/kg on day 1 followed by a daily maintenance dose of 5 mg/kg has been used successfully in a murine model of cryptococcal meningitis.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in plasma/brain concentrations between animals | Inconsistent formulation preparation. | Ensure the formulation protocol is followed precisely each time. Pay close attention to the ratios of ethanol, Cremophor EL, and water. Gentle heating and thorough mixing are critical.[1] |
| Inaccurate oral gavage technique. | Ensure all personnel are properly trained in oral gavage to minimize variability in administration and potential for dosing errors. | |
| Precipitation of VT-1129 in the formulation | Improper mixing or incorrect solvent ratios. | Add the components in the specified order (VT-1129 in ethanol, then Cremophor EL, then water). Ensure vigorous mixing, such as vortexing, after the addition of water to maintain a stable solution.[1] |
| Sub-optimal efficacy in an infection model despite correct dosing | Underestimation of the required therapeutic exposure for the specific pathogen strain or infection model. | Review the in vitro susceptibility of your fungal isolate.[4][5][6] Consider a dose-ranging study to determine the optimal dose for your specific experimental conditions. A loading dose strategy might be necessary to achieve therapeutic concentrations rapidly.[1][3] |
| Degradation of the compound. | Use the benzenesulfonic acid (BSA) salt of VT-1129 with a purity of >98%.[1] Store the compound and prepared formulations under appropriate conditions as recommended by the supplier. |
Data Presentation
Table 1: Pharmacokinetic Parameters of VT-1129 in Uninfected Male CD-1 Mice After a Single Oral Administration
| Parameter | 10 mg/kg VT-1129 | 100 mg/kg VT-1129 |
| Plasma Cmax | 3.33 µg/mL | 30.8 µg/mL |
| Brain Cmax | 5.24 µg/g | 42.7 µg/g |
| Plasma AUC (0-96h) | 252 µg·h/mL | 2,602 µg·h/mL |
| Brain AUC (0-96h) | 388 µg·h/g | 4,020 µg·h/g |
(Data sourced from Wiederhold NP, et al. Antimicrob Agents Chemother. 2018)[1]
Experimental Protocols
Detailed Methodology for Preparation of VT-1129 Oral Formulation
This protocol is adapted from studies demonstrating in vivo efficacy of VT-1129 in a murine model of cryptococcal meningitis.[1]
Materials:
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VT-1129, benzenesulfonic acid (BSA) salt (>98% purity)
-
100% Ethanol
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Cremophor EL
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Sterile distilled water
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Sterile tubes for preparation and storage
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Heating block or water bath set to 40°C
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Vortex mixer
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Stir plate and stir bar (optional)
Procedure:
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Weigh the required amount of VT-1129 BSA salt and place it in a sterile tube.
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Add the calculated volume of 100% ethanol to achieve the desired stock concentration.
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Place the tube in a heating block or water bath at 40°C and stir or vortex until the VT-1129 is completely dissolved.
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Add an equal volume of Cremophor EL to the ethanol-VT-1129 solution (e.g., if you used 1 mL of ethanol, add 1 mL of Cremophor EL).
-
Mix thoroughly until the solution is homogeneous.
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Gradually add 8 parts of sterile distilled water (e.g., if you used 1 mL of ethanol and 1 mL of Cremophor EL, add 8 mL of water) while vigorously vortexing the solution.
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Continue to vortex until the formulation is a uniform and stable solution.
-
Store the final formulation according to the manufacturer's recommendations, protected from light.
Visualizations
Caption: Experimental workflow for an in vivo efficacy study of VT-1129.
Caption: Mechanism of action of VT-1129 on the fungal ergosterol biosynthesis pathway.
References
- 1. In Vivo Efficacy of VT-1129 against Experimental Cryptococcal Meningitis with the Use of a Loading Dose-Maintenance Dose Administration Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Investigational Fungal Cyp51 Inhibitor VT-1129 Demonstrates Potent In Vitro Activity against Cryptococcus neoformans and Cryptococcus gattii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of VT-1129 against Cryptococcus neoformans clinical isolates with high fluconazole MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Investigational Fungal Cyp51 Inhibitor VT-1129 Demonstrates Potent In Vitro Activity against Cryptococcus neoformans and Cryptococcus gattii - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent the development of Quilseconazole resistance
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to proactively address and mitigate the development of resistance to Quilseconazole (VT-1129).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51 gene.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, this compound depletes ergosterol, an essential component of the fungal cell membrane, and leads to the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and function.[1][3]
Q2: My fungal isolates are showing reduced susceptibility to this compound after prolonged exposure. What are the likely mechanisms of resistance?
A2: Acquired resistance to azole antifungals like this compound typically involves one or more of the following mechanisms:
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Target Site Modification: Point mutations in the CYP51A (ERG11) gene can alter the structure of the target enzyme, reducing the binding affinity of this compound.[4][5][6][7]
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Target Overexpression: Upregulation of the CYP51A gene, often due to tandem repeats (e.g., TR34) in the promoter region, leads to an increased production of the target enzyme, requiring higher concentrations of the drug for effective inhibition.[6]
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Efflux Pump Upregulation: Overexpression of genes encoding efflux pump proteins, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), can actively transport this compound out of the fungal cell, preventing it from reaching its target at a sufficient concentration.[8][9][10][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Gradual increase in Minimum Inhibitory Concentration (MIC) over serial passages. | Selection for resistance-conferring mutations. | 1. Sequence the CYP51A (ERG11) gene and its promoter region to identify mutations or tandem repeats. 2. Perform gene expression analysis (qRT-PCR) of CYP51A and major efflux pump genes (e.g., CDR1, MDR1). |
| Isolates show cross-resistance to other azoles. | A resistance mechanism common to the azole class, such as CYP51A mutation or efflux pump upregulation. | Test susceptibility to other antifungal classes (e.g., polyenes, echinocandins) to determine the resistance spectrum. Consider using an efflux pump inhibitor in susceptibility assays to confirm pump involvement. |
| High variability in MIC results for the same isolate. | Issues with experimental setup, such as inoculum preparation or drug stability. | Review and standardize your antifungal susceptibility testing (AST) protocol. Ensure proper solubilization and storage of this compound stock solutions. |
| This compound is effective against planktonic cells but not biofilms. | Biofilm-specific resistance mechanisms, such as the extracellular matrix limiting drug penetration or altered cellular physiology within the biofilm.[10][12] | 1. Test this compound in combination with agents that disrupt the biofilm matrix. 2. Evaluate the expression of efflux pump genes specifically in biofilm-grown cells compared to planktonic cells. |
Visualizing Mechanisms and Workflows
Below are diagrams illustrating the key pathways and experimental workflows relevant to studying this compound resistance.
Caption: this compound's mechanism of action via CYP51 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene [frontiersin.org]
- 5. Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azole Resistance and cyp51A Mutation of Aspergillus fumigatus in a Tertiary Referral Hospital in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efflux pump proteins in antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Update on Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Identifying potential drug-drug interactions with Quilseconazole
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing potential drug-drug interactions (DDIs) with Quilseconazole (VT-1129).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its drug-drug interaction potential?
A1: this compound is a potent and highly selective inhibitor of fungal cytochrome P450 51 (CYP51, also known as lanosterol 14α-demethylase).[1][2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] this compound's high selectivity for the fungal CYP51 enzyme over human CYP450 enzymes is a key design feature intended to minimize the potential for clinically significant drug-drug interactions, a common concern with earlier generations of azole antifungal agents.[1][3][4]
Q2: Is there any quantitative data on the inhibitory potential of this compound against human CYP450 enzymes?
Q3: What is the likelihood of this compound being a substrate for human CYP450 enzymes?
A3: While specific data on the metabolic pathways of this compound are limited in the provided search results, its design as a highly selective inhibitor for the fungal CYP51 suggests that it is less likely to be a significant substrate for human CYP enzymes. However, without definitive metabolism and excretion studies, this cannot be entirely ruled out. Researchers should consider conducting metabolic phenotyping studies to identify the specific enzymes responsible for this compound's metabolism.
Q4: Should I be concerned about interactions involving drug transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)?
A4: There is currently no publicly available information from the provided search results to suggest that this compound is a substrate, inhibitor, or inducer of major drug transporters such as P-gp or BCRP. Given the importance of these transporters in drug disposition and potential DDIs, it is recommended that researchers conduct in vitro transporter interaction studies to assess this possibility.
Troubleshooting Guides
Problem: I am observing an unexpected interaction between this compound and another compound in my in vitro assay.
Possible Cause & Solution:
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Off-target effects of the other compound: The unexpected interaction may not be mediated by this compound. Ensure the other compound's inhibitory profile against relevant enzymes is well-characterized.
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Non-CYP mediated interaction: The interaction could be occurring through other mechanisms such as inhibition or induction of other enzyme families (e.g., UGTs) or drug transporters.
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Experimental artifact: Review your experimental setup, including reagent concentrations, incubation times, and detection methods, to rule out any potential artifacts.
Problem: I need to design a clinical study and want to assess the DDI risk with this compound.
Guidance:
Based on the high selectivity of this compound, the risk of clinically significant DDIs is predicted to be low. However, regulatory agencies like the FDA and EMA recommend a systematic approach to DDI evaluation.[8][9][10][11][12]
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Start with in vitro screening: Conduct in vitro studies to determine the IC50 values of this compound against a panel of major human CYP enzymes and its potential to interact with key drug transporters.
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Proceed to clinical studies if necessary: If the in vitro data suggests a potential for interaction (based on established cutoff values from regulatory guidance), a clinical DDI study may be warranted.
Data Presentation
Table 1: Summary of In Vitro Inhibitory Potency of this compound
| Enzyme/Target | Species | IC50 Value | Reference(s) |
| CYP51 | Fungal (Cryptococcus sp.) | 0.14 - 0.20 µM | [5] |
| CYP51 | Human | ~600 µM | [5][6] |
| CYP3A4 | Human (Hepatocytes) | 79 µM | [7] |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP450 isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Methodology:
-
Materials:
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Recombinant human CYP450 enzymes (baculovirus-insect cell expressed).
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CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, paclitaxel for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4).
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NADPH regenerating system.
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This compound stock solution (in DMSO).
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Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
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96-well microplates.
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LC-MS/MS system for metabolite quantification.
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-
Procedure:
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Prepare a series of dilutions of this compound in the incubation buffer.
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In a 96-well plate, add the recombinant CYP enzyme, the corresponding probe substrate, and the this compound dilution.
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Pre-incubate the plate at 37°C for 5-10 minutes.
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Initiate the reaction by adding the NADPH regenerating system.
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Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
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Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
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Centrifuge the plate to pellet the protein.
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Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
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Calculate the percent inhibition for each this compound concentration relative to a vehicle control (DMSO).
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Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
-
Protocol 2: In Vitro Drug Transporter Interaction Assay (P-gp and BCRP)
Objective: To evaluate if this compound is a substrate or inhibitor of the efflux transporters P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).
Methodology:
-
Materials:
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Cell lines overexpressing the transporter of interest (e.g., MDCK-MDR1 for P-gp, MDCK-BCRP for BCRP) and the corresponding parental cell line (MDCK).
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Transwell inserts.
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Known substrates and inhibitors of P-gp (e.g., digoxin, verapamil) and BCRP (e.g., prazosin, Ko143).
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This compound.
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Hank's Balanced Salt Solution (HBSS) or similar transport buffer.
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LC-MS/MS system for quantification.
-
-
Procedure for Substrate Assessment (Bidirectional Transport Assay):
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Seed the cells on Transwell inserts and allow them to form a confluent monolayer.
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Wash the cell monolayers with transport buffer.
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Add this compound to either the apical (A) or basolateral (B) chamber.
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At specified time points, collect samples from the opposite chamber.
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Quantify the concentration of this compound in the samples using LC-MS/MS.
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Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).
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Calculate the efflux ratio (Papp(B-to-A) / Papp(A-to-B)). An efflux ratio significantly greater than 2 in the transporter-overexpressing cells compared to the parental cells suggests that this compound is a substrate of that transporter.
-
-
Procedure for Inhibition Assessment:
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Use a known probe substrate for the transporter being investigated.
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Perform a bidirectional transport assay with the probe substrate in the presence and absence of various concentrations of this compound.
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A significant reduction in the efflux ratio of the probe substrate in the presence of this compound indicates that it is an inhibitor of the transporter.
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Calculate the IC50 value for the inhibition.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in fungi.
References
- 1. The Fungal Cyp51 Inhibitor VT-1129 Is Efficacious in an Experimental Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fungal Cyp51 Inhibitor VT-1129 Is Efficacious in an Experimental Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of VT-1129 against Experimental Cryptococcal Meningitis with the Use of a Loading Dose-Maintenance Dose Administration Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Investigational Drug VT-1129 Is a Highly Potent Inhibitor of Cryptococcus Species CYP51 but Only Weakly Inhibits the Human Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Investigational Drug VT-1129 Is a Highly Potent Inhibitor of Cryptococcus Species CYP51 but Only Weakly Inhibits the Human Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 9. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. solvobiotech.com [solvobiotech.com]
Quilseconazole Experimental Results: A Technical Support Center
Welcome to the technical support center for Quilseconazole (VT-1129) experimental variability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as VT-1129) is a potent and highly selective inhibitor of fungal cytochrome P450 enzyme CYP51 (also known as lanosterol 14α-demethylase).[1] By inhibiting this enzyme, this compound disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.[1] Its high selectivity for fungal CYP51 over human CYP enzymes minimizes off-target effects.
Q2: What are the main experimental applications of this compound?
This compound is primarily used in antifungal research and drug development. Its most common applications include:
-
In vitro susceptibility testing: Determining the minimum inhibitory concentration (MIC) against a wide range of fungal pathogens, including Candida and Cryptococcus species.
-
In vivo efficacy studies: Evaluating its therapeutic potential in animal models of fungal infections, such as cryptococcal meningitis.[1]
-
Mechanism of action studies: Investigating its effects on the fungal sterol biosynthesis pathway.
Q3: What are the common sources of variability in antifungal susceptibility testing (AFST)?
Variability in AFST is a well-documented issue and can arise from several factors, including:
-
Inoculum size and preparation: Inconsistent fungal cell density at the start of the experiment.
-
Culture medium: Differences in media composition, particularly glucose concentration and pH.
-
Incubation conditions: Variations in temperature and duration of incubation.
-
Endpoint determination: Subjectivity in visual reading of MICs, especially with the "trailing" phenomenon.
-
Inter-laboratory differences: Variations in standard operating procedures and equipment.
Q4: What is the "trailing effect" and how does it affect this compound MIC determination?
The trailing effect, often observed with azole antifungals, is the phenomenon of reduced but persistent fungal growth at drug concentrations above the MIC. This can make it difficult to determine a clear endpoint, leading to falsely elevated MIC values, especially when readings are taken at extended incubation times (e.g., 48 hours).
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Data
Symptoms:
-
Inconsistent MIC values for the same fungal strain across different experiments.
-
Wide range of MICs reported from different laboratories for the same organism.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Inoculum Preparation | Strictly adhere to standardized protocols (e.g., CLSI M27/M38 or EUCAST) for inoculum preparation to ensure a consistent starting cell density. Use a spectrophotometer to adjust the inoculum to the recommended turbidity. |
| Variation in Culture Medium | Use the recommended culture medium (e.g., RPMI-1640 with MOPS buffer) consistently. Ensure the pH and glucose concentration of the medium are standardized, as these can influence the trailing effect. |
| Subjective Endpoint Reading | For azoles like this compound, the recommended endpoint is a significant reduction in growth (typically ≥50%) compared to the drug-free control. To minimize subjectivity, have two independent researchers read the plates, or use a spectrophotometric plate reader if following EUCAST guidelines. |
| Trailing Growth | Read MICs at the recommended time point (e.g., 24 hours for Candida spp.) to minimize the impact of trailing. Consider adjusting the pH of the medium to be more acidic, which has been shown to reduce trailing. |
Data Presentation
The following tables summarize representative MIC data for this compound and other azoles to illustrate typical ranges and variability.
Table 1: this compound (VT-1129) MIC Data for Various Fungal Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| Candida glabrata (dose-dependent) | 27 | Not Reported | 0.05 | Not Reported | 0.027 | [2] |
| Candida glabrata (resistant) | 6 | Not Reported | 0.25 | Not Reported | 0.027 | [2] |
| Candida krusei (resistant) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| Cryptococcus neoformans | 86 | 0.03 - 1 | 0.25 | 0.5 | 0.186 | [3] |
| Cryptococcus gattii | 42 | Not Reported | 0.03 | 0.06 | Not Reported | [3] |
Note: Data for C. krusei indicates strong in vitro activity but does not provide specific MIC values.
Table 2: Illustrative MIC Variability for Azole Antifungals Against Cryptococcus Species
| Antifungal Agent | Cryptococcus Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Fluconazole | C. neoformans | 86 | 0.25 - 16 | 4 | 8 |
| C. gattii | 42 | 2 - 32 | 8 | 16 | |
| Voriconazole | C. neoformans | 86 | ≤0.015 - 0.25 | 0.03 | 0.06 |
| C. gattii | 42 | ≤0.015 - 0.5 | 0.03 | 0.125 | |
| Isavuconazole | C. neoformans | 86 | ≤0.015 - 0.5 | ≤0.015 | 0.06 |
| C. gattii | 42 | ≤0.015 - 0.5 | 0.03 | 0.06 |
This table uses data for other azoles to demonstrate typical inter-species variability that can be expected.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27/M38)
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate
-
Spectrophotometer
-
Sterile saline or water
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL. Store at -20°C or -80°C for long-term stability.
-
Inoculum Preparation:
-
Subculture the fungal isolate on appropriate agar medium to ensure purity and viability.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.015 to 8 µg/mL).
-
Include a drug-free well for a growth control and a medium-only well for a sterility control.
-
-
Inoculation: Inoculate each well (except the sterility control) with the prepared fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.
-
MIC Determination:
-
Visually read the MIC as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.
-
For EUCAST methodology, a spectrophotometer is used to determine the ≥50% growth reduction.
-
Ergosterol Quantification by HPLC
This protocol allows for the measurement of ergosterol content in fungal cells to confirm the biochemical effect of this compound.
Materials:
-
Fungal culture treated with this compound
-
Untreated fungal culture (control)
-
25% Alcoholic potassium hydroxide
-
Heptane or n-hexane
-
Methanol
-
Ergosterol standard
-
HPLC system with a UV detector
Procedure:
-
Cell Harvesting: Harvest fungal cells from both treated and untreated cultures by centrifugation. Wash the cell pellets with sterile distilled water and determine the wet weight.
-
Saponification:
-
Add 25% alcoholic potassium hydroxide to the cell pellets.
-
Incubate in an 80°C water bath for 1 hour to saponify the cellular lipids.
-
-
Sterol Extraction:
-
After cooling, add a mixture of sterile water and heptane (or n-hexane) and vortex vigorously to extract the non-saponifiable lipids (including ergosterol).
-
Centrifuge to separate the phases and carefully collect the upper organic layer. Repeat the extraction for complete recovery.
-
-
Sample Preparation for HPLC:
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a known volume of methanol.
-
-
HPLC Analysis:
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use methanol as the mobile phase.
-
Detect ergosterol by its characteristic absorbance at 282 nm.
-
-
Quantification:
Mandatory Visualizations
Caption: this compound's mechanism of action on the fungal ergosterol biosynthesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Table 1 Antifungal susceptibility testing [microbialcell.com]
- 4. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Quilseconazole degradation pathways and storage conditions
Disclaimer: Information on the specific degradation pathways of Quilseconazole is limited in publicly available literature. The degradation pathways and troubleshooting guides provided below are based on established knowledge of the degradation of other azole antifungal agents and should be considered as general guidance. Experimental validation is recommended to determine the specific degradation products and pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and integrity of this compound. The recommended storage conditions for both the solid form and solutions are summarized below.
Q2: What are the potential degradation pathways for this compound?
Based on the known degradation of other azole antifungal drugs, this compound may degrade under various stress conditions such as hydrolysis, oxidation, and photolysis.
-
Hydrolysis: Under acidic or basic conditions, the ether linkage or other susceptible bonds in the this compound molecule could be cleaved.
-
Oxidation: The nitrogen-containing heterocyclic rings (tetrazole and pyridine) and other parts of the molecule could be susceptible to oxidation, potentially leading to N-oxides or ring-opened products. Radical-mediated oxidation has been observed as a primary degradation pathway for some triazole antifungals in the solid state.[1]
-
Photodegradation: Exposure to UV light can induce degradation, possibly leading to the cleavage of the tetrazole or pyridine ring, similar to what has been observed with other azole antifungals like clotrimazole and fluconazole.[2][3]
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
Unexpected peaks in your chromatogram could be due to several factors:
-
Degradation Products: If the sample was not stored properly or was exposed to harsh conditions (e.g., extreme pH, high temperature, light), it may have degraded. Review the storage and handling of your sample.
-
Impurities: The unexpected peaks could be impurities from the synthesis of this compound.
-
Contamination: The sample, solvent, or HPLC system might be contaminated.
To troubleshoot, it is recommended to run a blank (solvent only), and if possible, analyze a freshly prepared sample from a new batch of this compound.
Troubleshooting Guides
Issue: Loss of Potency in this compound Samples
If you observe a decrease in the expected potency of your this compound samples, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Storage | Verify that the solid compound and prepared solutions have been stored at the recommended temperatures and protected from light.[4][5][6] |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing. |
| Exposure to Incompatible Solvents or Excipients | Ensure that the solvents and any excipients used in your formulation are compatible with this compound and do not promote its degradation. |
| Contamination | Ensure that all glassware and equipment are clean and free from any residues that could catalyze degradation. |
Issue: Inconsistent Results in Antifungal Assays
Inconsistent results in your antifungal assays with this compound could be due to:
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solutions | Prepare fresh stock solutions from solid this compound. It is recommended to use solutions stored at -80°C within 6 months and at -20°C within 1 month.[5][6] |
| Precipitation of Compound | Visually inspect your solutions for any precipitates. If precipitation is observed, gentle warming or sonication may be required to redissolve the compound. |
| Adsorption to Labware | Consider using low-adhesion microplates or glassware to minimize the loss of compound due to adsorption. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Long-term (months to years)[4] |
| 0 - 4°C | Short-term (days to weeks)[4] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[5][6] |
| -20°C | Up to 1 month[5][6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 70°C for 48 hours.
-
Dissolve the heat-treated powder in the solvent before analysis.
-
3. Analysis:
-
Analyze the stressed samples and a control sample (unstressed stock solution) by a stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to monitor the formation of degradation products.
-
If significant degradation is observed, the degradation products can be further characterized by LC-MS to determine their mass and fragmentation patterns.
Mandatory Visualizations
Caption: Hypothesized degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vbn.aau.dk [vbn.aau.dk]
- 3. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Quilseconazole vs. Fluconazole: A Comparative Analysis of Efficacy Against Cryptococcus
For Immediate Release
In the landscape of antifungal therapeutics for cryptococcosis, a life-threatening fungal infection, two azole antifungals, the established fluconazole and the investigational quilseconazole, are subjects of significant scientific interest. This guide provides a detailed comparison of their efficacy, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Both this compound and fluconazole exert their antifungal activity by targeting the same crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14-α-demethylase, encoded by the ERG11 gene. This enzyme is a fungal cytochrome P450 enzyme (CYP51). By inhibiting this enzyme, both drugs disrupt the production of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors compromise membrane integrity and function, ultimately inhibiting fungal growth. This compound is noted to be a highly selective inhibitor of fungal CYP51 with minimal effects on human CYP enzymes.[1]
In Vitro Efficacy: A Quantitative Comparison
Minimum Inhibitory Concentration (MIC) is a key in vitro measure of an antifungal agent's potency. The following table summarizes the comparative MIC data for this compound and fluconazole against Cryptococcus neoformans and Cryptococcus gattii.
| Antifungal Agent | Cryptococcus Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | C. neoformans | 0.003–4 | - | - |
| C. gattii | 0.06–8 | - | - | |
| Fluconazole | C. neoformans & C. gattii | 0.12 to >128 | 4 - 8 | 8 - 16 |
Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
In Vivo Efficacy: Murine Model of Cryptococcal Meningitis
A head-to-head comparison in a murine model of cryptococcal meningitis provides crucial insights into the therapeutic potential of these agents. The following tables summarize the survival rates and brain fungal burden reduction following treatment with this compound or fluconazole.
Table 1: Survival of Mice with Cryptococcal Meningitis
| Treatment Group (Dose, Frequency) | Median Survival (Days) | Survival Rate at Day 30 (%) |
| Placebo | 12 | 0 |
| This compound (3 mg/kg, once daily) | >30 | 100 |
| This compound (20 mg/kg, once daily) | >30 | 100 |
| Fluconazole (10 mg/kg, once daily) | 27 | - |
| Fluconazole (50 mg/kg, once daily) | >30 | 100 |
Data from a study where treatment was administered for 10 days.[2][3]
Table 2: Brain Fungal Burden in Mice with Cryptococcal Meningitis (log10 CFU/g)
| Treatment Group (Dose, Frequency) | Fungal Burden after 7 Days | Fungal Burden after 14 Days |
| Placebo | 6.67 | - |
| This compound (≥0.3 mg/kg/day) | Significantly Reduced | Significantly Reduced |
| This compound (≥3 mg/kg/day) | Undetectable in most mice | Undetectable in most mice |
| Fluconazole (10 mg/kg/day) | Significantly Reduced | 3.03 |
| Fluconazole (50 mg/kg/day) | Significantly Reduced | 1.87 |
Data from a study where fungal burden was assessed one day after the last dose.[2][3] Notably, in the same study, a rebound in fungal burden was observed with fluconazole after treatment cessation, whereas the fungal burden in mice treated with this compound remained low or undetectable.[2][3][4]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)
The in vitro susceptibility of Cryptococcus isolates to this compound and fluconazole is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
-
Inoculum Preparation: Cryptococcus isolates are cultured on potato dextrose agar for 48 hours. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which is further diluted to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at 35°C for 72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.
In Vivo Efficacy: Murine Model of Cryptococcal Meningitis
The in vivo efficacy of this compound and fluconazole is evaluated in a well-established murine model of cryptococcal meningitis.
-
Infection: Mice (e.g., BALB/c or C57BL/6) are anesthetized and intracranially inoculated with a suspension of Cryptococcus neoformans.
-
Treatment: Treatment with oral this compound, fluconazole, or a placebo vehicle is initiated 24 hours post-infection and continues for a specified duration (e.g., 7, 10, or 14 days).
-
Monitoring and Endpoints:
-
Survival Study: A cohort of mice is monitored daily for signs of morbidity, and the time to death is recorded to determine the median survival time and overall survival rates.
-
Fungal Burden Study: At the end of the treatment period, a separate cohort of mice is euthanized. The brains are harvested, homogenized, and serially diluted for plating on nutrient agar to quantify the number of colony-forming units (CFU) per gram of brain tissue.
-
Conclusion
Preclinical data suggests that this compound demonstrates potent in vitro and in vivo activity against Cryptococcus species. In a murine model of cryptococcal meningitis, this compound showed comparable or superior efficacy to fluconazole in terms of improving survival and reducing brain fungal burden, with a notable sustained effect after cessation of therapy.[2][3] These findings underscore the potential of this compound as a future therapeutic option for cryptococcosis. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in human patients.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Fungal Cyp51 Inhibitor VT-1129 Is Efficacious in an Experimental Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fungal Cyp51 Inhibitor VT-1129 Is Efficacious in an Experimental Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quilseconazole and Voriconazole for Antifungal Therapy
An In-Depth Guide for Researchers and Drug Development Professionals
The landscape of antifungal therapeutics is continually evolving, driven by the persistent challenge of invasive fungal infections and the emergence of drug-resistant strains. This guide provides a detailed comparative analysis of Quilseconazole (VT-1129), a novel investigational agent, and Voriconazole, a well-established triazole antifungal. This comparison is intended to equip researchers, scientists, and drug development professionals with the objective data necessary to evaluate the potential of these two compounds.
Executive Summary
This compound and voriconazole both target the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway. However, this compound, a tetrazole-based inhibitor, is designed for greater selectivity for the fungal enzyme over human cytochrome P450 enzymes, potentially offering an improved safety profile and reduced drug-drug interactions.
This guide presents a comprehensive review of the available preclinical and clinical data for both compounds. In vitro susceptibility data, pharmacokinetic parameters, and safety profiles are summarized in comparative tables. Detailed experimental methodologies for key assays are provided to facilitate the replication and extension of these findings. Visual diagrams generated using Graphviz are included to illustrate the mechanism of action and experimental workflows.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Both this compound and voriconazole function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][2] Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[1][2] this compound is reported to be a highly selective inhibitor of fungal CYP51 with minimal effects on human CYP enzymes.[2]
In Vitro Activity
The in vitro activity of both agents has been evaluated against a range of fungal pathogens. Voriconazole exhibits broad-spectrum activity against Candida species, Aspergillus species, and Cryptococcus neoformans. This compound has demonstrated potent activity against Cryptococcus species, including fluconazole-resistant isolates, and various Candida species.[3]
Table 1: Comparative In Vitro Activity (MIC, µg/mL) of this compound and Voriconazole
| Fungal Species | This compound (VT-1129) MIC Range | Voriconazole MIC Range | Reference |
| Cryptococcus neoformans | ≤0.015 - 2 | 0.03 - 1 | [4] |
| Cryptococcus gattii | Potent activity reported | Data not directly compared | [2] |
| Candida albicans | Data not available in direct comparison | 0.015 - 1 | [5] |
| Candida glabrata | Strong in vitro activity reported | 0.03 - 16 | [3][5] |
| Candida krusei | Strong in vitro activity reported | 0.06 - 4 | [3][5] |
| Aspergillus fumigatus | Data not available | 0.125 - 2 | [4] |
| Aspergillus flavus | Data not available | 0.25 - 2 | [6] |
| Aspergillus niger | Data not available | 0.125 - 4 | [6] |
| Aspergillus terreus | Data not available | 0.25 - 4 | [6] |
Note: MIC values can vary based on testing methodology and specific isolates.
Pharmacokinetics
Voriconazole is well-absorbed orally with high bioavailability and is extensively metabolized in the liver.[7] this compound is also orally active and has been shown to cross the blood-brain barrier in animal models.[2]
Table 2: Pharmacokinetic Parameters of this compound (in mice) and Voriconazole (in humans)
| Parameter | This compound (VT-1129) - Mouse Model (10 mg/kg, oral) | Voriconazole - Human Adults (200 mg, oral) | Reference |
| Cmax | 3.33 µg/mL (Plasma) | ~2.51 µg/mL (Median average plasma concentration) | [6][8] |
| AUC (0-96h) | 252 µg·h/mL (Plasma) | Data varies significantly by patient | [6] |
| Bioavailability | Orally active | ~96% | [8] |
| Protein Binding | Data not available | 58% | [8] |
| Metabolism | Data not available | Hepatic (CYP2C19, CYP2C9, CYP3A4) | [8] |
| Half-life (t½) | Data not available | ~6 hours (dose-dependent) | [8] |
Note: A direct comparison of pharmacokinetic parameters is challenging due to the different species studied. Human pharmacokinetic data for this compound from Phase 1 clinical trials are not yet publicly available.
In Vivo Efficacy
In a mouse model of cryptococcal meningitis, this compound demonstrated significant efficacy, improving survival and reducing brain fungal burden.[9] Voriconazole has extensive clinical data supporting its efficacy in treating invasive aspergillosis and other serious fungal infections in humans.[10]
Safety and Tolerability
Voriconazole is associated with a range of adverse effects, with the most common being visual disturbances, elevated liver function tests, and skin rashes.[11] As this compound is in early-stage clinical development, comprehensive human safety data is not yet available. Preclinical studies suggest a favorable safety profile due to its high selectivity for the fungal CYP51 enzyme.[2]
Table 3: Common Adverse Events Associated with Voriconazole (from clinical trials)
| Adverse Event | Frequency | Reference |
| Visual Disturbances | Very Common (≥1/10) | [5] |
| Fever | Common (≥1/100 to <1/10) | [5] |
| Nausea | Common (≥1/100 to <1/10) | [5] |
| Rash | Common (≥1/100 to <1/10) | [5] |
| Vomiting | Common (≥1/100 to <1/10) | [5] |
| Headache | Common (≥1/100 to <1/10) | [5] |
| Tachycardia | Common (≥1/100 to <1/10) | [5] |
| Hypertension | Common (≥1/100 to <1/10) | [5] |
| Abdominal Pain | Common (≥1/100 to <1/10) | [5] |
| Diarrhea | Common (≥1/100 to <1/10) | [5] |
| Elevated Liver Enzymes | Common (≥1/100 to <1/10) | [5] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A)
A standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts is outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A.[1]
Key Steps:
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium to achieve the desired final concentrations.
-
Inoculum Preparation: Fungal isolates are grown on agar plates, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.
-
Microdilution Plate Setup: The diluted antifungal agents and the fungal inoculum are added to the wells of a 96-well microtiter plate. Each plate includes a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
In Vivo Efficacy Model: Murine Model of Cryptococcal Meningitis
Animal models are crucial for evaluating the in vivo efficacy of new antifungal agents. A commonly used model is the murine model of cryptococcal meningitis.[9][12]
Key Steps:
-
Infection: Mice (e.g., A/Jcr mice) are immunosuppressed (e.g., with cyclophosphamide) and then infected with a standardized inoculum of Cryptococcus neoformans via intravenous or intracranial injection.
-
Treatment: Treatment with the investigational drug (e.g., this compound), a comparator drug (e.g., voriconazole or fluconazole), or a vehicle control is initiated at a specified time post-infection. The drugs are typically administered orally or intraperitoneally for a defined period.
-
Monitoring and Endpoints: The primary endpoints are typically survival time and the fungal burden in the brain and other organs. Brains are harvested at the end of the study, homogenized, and plated on appropriate media to determine the number of colony-forming units (CFU).
Conclusion
Voriconazole remains a cornerstone in the treatment of invasive fungal infections, supported by a wealth of clinical data on its efficacy and safety. This compound emerges as a promising investigational agent with a potentially improved safety profile due to its high selectivity for the fungal CYP51 enzyme. Its potent in vitro activity against Cryptococcus and some resistant Candida strains, coupled with its efficacy in a preclinical model of cryptococcal meningitis, warrants further investigation.
Direct comparative studies, particularly against a broader range of fungal pathogens like Aspergillus species, and the public availability of human pharmacokinetic and safety data from ongoing clinical trials will be critical in fully defining the therapeutic potential of this compound and its place in the antifungal armamentarium. Researchers are encouraged to consider the data presented in this guide to inform their future studies and drug development efforts in the fight against invasive fungal diseases.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Use of Clinical Isolates to Establish Criteria for a Mouse Model of Latent Cryptococcus neoformans Infection [frontiersin.org]
- 3. This compound | C22H14F7N5O2 | CID 91886002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Investigational Fungal Cyp51 Inhibitor VT-1129 Demonstrates Potent In Vitro Activity against Cryptococcus neoformans and Cryptococcus gattii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Effect of severity of meningitis on fungicidal activity of flucytosine combined with fluconazole in a murine model of cryptococcal meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on the optimal use of voriconazole for invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Fungal Cyp51 Inhibitor VT-1129 Is Efficacious in an Experimental Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. Combination therapy with fluconazole and flucytosine in the murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
VT-1129: A Head-to-Head Comparison with Other Azole Antifungals
For Researchers, Scientists, and Drug Development Professionals
VT-1129, also known as quilseconazole, represents a significant advancement in the class of azole antifungals. Its unique tetrazole structure confers a high degree of selectivity for the fungal cytochrome P450 enzyme Cyp51 (also known as lanosterol 14-α-demethylase) over its human counterpart.[1][2][3] This enhanced selectivity profile suggests a lower potential for the drug-drug interactions and side effects that can complicate therapy with currently available azole agents.[1][2] This guide provides a comprehensive head-to-head comparison of VT-1129 with other key azole antifungals, supported by available experimental data.
Mechanism of Action: A Shared Pathway with a Key Difference
Like other azoles, VT-1129 disrupts the integrity of the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway. Specifically, it targets Cyp51, an enzyme essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][4] The inhibition of Cyp51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately resulting in the cessation of fungal growth and cell death.[1][4]
The key distinction of VT-1129 lies in its tetrazole ring, which binds to the heme iron in the active site of fungal Cyp51 with high affinity.[2] This structural feature is designed to enhance its selectivity for the fungal enzyme over human P450 enzymes, including human Cyp51.[1][2]
In Vitro Activity: A Potent Antifungal Agent
VT-1129 has demonstrated potent in vitro activity against a range of clinically important fungi, including species that are resistant to other azoles.
Comparative Minimum Inhibitory Concentrations (MICs)
The following tables summarize the available MIC data for VT-1129 in comparison to other azoles. MIC values are presented in μg/mL.
| Organism | Antifungal Agent | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Cryptococcus neoformans | VT-1129 | ≤0.015 - 2 | 0.03 | 0.125 | [5] |
| Fluconazole | 0.25 - 64 | 4 | 16 | [5] | |
| Cryptococcus gattii | VT-1129 | ≤0.015 - 0.5 | 0.03 | 0.125 | [5] |
| Fluconazole | 0.25 - >64 | 4 | 16 | [5] | |
| Candida glabrata (azole-resistant) | VT-1129 | 0.03 - 2 | 0.25 | 1 | [6] |
| Candida krusei (fluconazole-resistant) | VT-1129 | 0.03 - 0.5 | 0.125 | 0.25 | [6] |
Selectivity for Fungal Cyp51: A Key Differentiator
A major limitation of some azole antifungals is their potential to inhibit human cytochrome P450 enzymes, leading to adverse drug reactions and interactions. VT-1129 has been specifically designed to exhibit high selectivity for the fungal Cyp51 enzyme.
The following table presents the 50% inhibitory concentrations (IC50) and dissociation constants (Kd) for VT-1129 and other azoles against fungal and human Cyp51. A higher selectivity index (Human IC50 / Fungal IC50) indicates greater selectivity for the fungal target.
| Antifungal Agent | Fungal Cyp51 (Cryptococcus) IC50 (μM) | Human Cyp51 IC50 (μM) | Selectivity Index | Fungal Cyp51 (Cryptococcus) Kd (nM) | Human Cyp51 Kd (μM) | Reference |
| VT-1129 | 0.14 - 0.20 | ~600 | ~3000 - 4285 | 14 - 25 | 4.53 | [1] |
| Fluconazole | 1.3 - 1.8 | >1000 | >555 - 769 | 19 - 52 | ~30.5 | [1] |
| Itraconazole | 0.15 - 0.18 | ~2.5 | ~14 - 17 | 4 - 11 | 0.042 - 0.131 | [1] |
| Voriconazole | 0.15 - 0.19 | ~100 | ~526 - 667 | 8 - 20 | ~2.3 | [1] |
In Vivo Efficacy: Promising Results in a Preclinical Model
VT-1129 has demonstrated significant efficacy in a murine model of cryptococcal meningitis, a life-threatening fungal infection of the central nervous system.
In a head-to-head study, orally administered VT-1129 was compared to fluconazole in mice intracranially inoculated with Cryptococcus neoformans.
| Treatment Group | Dose | Median Survival (days) | Survival at Day 30 (%) | Brain Fungal Burden Reduction (log10 CFU/g) vs. Control | Reference |
| VT-1129 | 20 mg/kg once daily | >30 | 100 | Significant | [5] |
| Fluconazole | 20 mg/kg once daily | >28 | 40-60 | Significant | [5] |
| Placebo | - | 10.5 | 40 | - | [5] |
Experimental Protocols
In Vitro Susceptibility Testing (Broth Microdilution)
The in vitro activity of VT-1129 and comparator azoles is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Key Steps:
-
Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared, typically in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a standard medium, such as RPMI-1640, to achieve the desired final concentrations.
-
Inoculum Preparation: Fungal isolates are grown on agar plates, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the test medium to achieve the final inoculum concentration.
-
Microplate Inoculation: The prepared antifungal dilutions are dispensed into the wells of a 96-well microtiter plate. Each well is then inoculated with the standardized fungal suspension. A growth control well (containing no antifungal) and a sterility control well (containing no inoculum) are included.
-
Incubation: The microtiter plates are incubated at 35°C for a specified period, typically 24 to 72 hours, depending on the fungus being tested.[5]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth in the control well.[7] This can be assessed visually or by using a microplate reader.
In Vivo Efficacy (Murine Model of Cryptococcal Meningitis)
The in vivo efficacy of VT-1129 is evaluated in a well-established murine model of cryptococcal meningitis.
Key Steps:
-
Infection: Mice (e.g., specific pathogen-free female BALB/c) are anesthetized and inoculated intracranially with a suspension of Cryptococcus neoformans.
-
Treatment: Treatment with the antifungal agent (e.g., VT-1129 or fluconazole) or a placebo vehicle is initiated at a specified time post-infection (e.g., 24 hours). The drugs are typically administered orally via gavage.
-
Monitoring: The animals are monitored daily for signs of illness, and their body weight is recorded.
-
Endpoints: The primary endpoints of the study are survival time and the fungal burden in the brain.
-
Survival: The number of surviving animals in each treatment group is recorded daily, and the median survival time is calculated.
-
Fungal Burden: At the end of the study or at specific time points, animals are euthanized, and their brains are aseptically removed. The brains are homogenized, and serial dilutions are plated on nutrient agar to determine the number of colony-forming units (CFUs) per gram of brain tissue.
-
Conclusion
The available data indicate that VT-1129 is a highly potent and selective inhibitor of fungal Cyp51. Its in vitro activity against key fungal pathogens, including azole-resistant strains, and its promising in vivo efficacy in a challenging model of cryptococcal meningitis, position it as a promising candidate for the treatment of invasive fungal infections. The enhanced selectivity of VT-1129 for the fungal target enzyme may translate into an improved safety profile and fewer drug-drug interactions compared to some of the currently available azole antifungals. Further clinical studies are warranted to fully elucidate the therapeutic potential of this novel agent.
References
- 1. The Investigational Drug VT-1129 Is a Highly Potent Inhibitor of Cryptococcus Species CYP51 but Only Weakly Inhibits the Human Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eucast broth microdilution: Topics by Science.gov [science.gov]
- 3. New Antifungal Agents with Azole Moieties [mdpi.com]
- 4. Differential Azole Antifungal Efficacies Contrasted Using a Saccharomyces cerevisiae Strain Humanized for Sterol 14α-Demethylase at the Homologous Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Antifungal Drug Discovery: A Comparative Analysis of Quilseconazole's CYP51 Inhibitory Activity
A deep dive into the efficacy and selectivity of Quilseconazole, a novel fungal CYP51 inhibitor, benchmarked against leading alternatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols, to validate its potential in combating fungal infections.
This compound (VT-1129) is an emerging, potent, and orally active antifungal agent that exhibits a highly selective inhibitory activity against fungal cytochrome P450 enzyme CYP51 (also known as lanosterol 14α-demethylase).[1][2] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] By inhibiting CYP51, this compound disrupts membrane integrity, leading to fungal cell death.[1] This guide provides a comparative analysis of this compound's CYP51 inhibitory activity against other well-established and next-generation antifungal agents, offering a clear perspective on its therapeutic potential.
Comparative Inhibitory Activity of CYP51 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other prominent CYP51 inhibitors against Candida albicans CYP51 and human CYP51. The selectivity index, calculated as the ratio of human CYP51 IC50 to fungal CYP51 IC50, is also presented to highlight the specificity of each compound. A higher selectivity index indicates a greater specificity for the fungal target, suggesting a potentially better safety profile with fewer off-target effects in humans.
| Compound | Candida albicans CYP51 IC50 (µM) | Human CYP51 IC50 (µM) | Selectivity Index (Human/Fungal) |
| This compound (VT-1129) | 0.14 - 0.20[6] | ~600[6] | ~3000 - 4286 |
| Oteseconazole (VT-1161) | <0.039[7] | >50[8] | >1282 |
| Fluconazole | 0.4 - 1.3[9][10] | ~1300[11] | ~1000 - 3250 |
| Ketoconazole | 0.4 - 0.6[10] | 4.5[11] | ~7.5 - 11.25 |
| Itraconazole | 0.4 - 1.3[9][10] | >30[12] | >23 - 75 |
| Posaconazole | ~0.039[12] | 8[13] | ~205 |
Ergosterol Biosynthesis Pathway and CYP51 Inhibition
The ergosterol biosynthesis pathway is a vital process in fungi. CYP51 inhibitors, including this compound, act by blocking the demethylation of lanosterol, a critical step in this pathway. The diagram below illustrates the key stages of ergosterol synthesis and the point of intervention for CYP51 inhibitors.
Experimental Validation of CYP51 Inhibitory Activity
A robust and reproducible experimental workflow is essential for validating the inhibitory activity of compounds against CYP51. The following diagram outlines a typical workflow for such an assessment.
Detailed Experimental Protocol: In Vitro CYP51 Inhibition Assay
This protocol describes a method for determining the IC50 value of a test compound against recombinant CYP51.
1. Materials and Reagents:
-
Recombinant human or fungal (e.g., C. albicans) CYP51[14]
-
NADPH cytochrome P450 reductase
-
Lanosterol (substrate)
-
Test compound (e.g., this compound)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
-
Organic solvent (e.g., ethyl acetate) for extraction
-
HPLC or GC-MS system for product analysis
2. Enzyme and Compound Preparation:
-
Recombinant CYP51 and NADPH cytochrome P450 reductase are expressed and purified according to established methods.
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
3. Reconstitution and Inhibition Assay:
-
A reaction mixture is prepared containing potassium phosphate buffer, CYP51, NADPH cytochrome P450 reductase, and lanosterol.[15][16]
-
The mixture is pre-incubated to allow for temperature equilibration.
-
The test compound at various concentrations is added to the reaction mixture and incubated for a defined period.
-
The enzymatic reaction is initiated by the addition of NADPH.[16]
4. Reaction Termination and Product Analysis:
-
After a specific incubation time, the reaction is stopped, typically by the addition of an organic solvent like ethyl acetate, which also serves to extract the sterol products.[16]
-
The organic layer is separated, evaporated, and the residue is redissolved in a suitable solvent for analysis.
-
The amount of the demethylated product is quantified using a calibrated HPLC or GC-MS method.[17]
5. Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[15]
This comprehensive guide provides a framework for understanding and validating the potent and selective CYP51 inhibitory activity of this compound. The presented data and protocols offer a valuable resource for researchers dedicated to the development of novel and effective antifungal therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 4. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Clinically Approved Antifungal Drug Posaconazole Inhibits Human Cytomegalovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Quilseconazole: A Comparative Analysis of Cross-Resistance with Existing Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Quilseconazole (also known as VT-1129) and its cross-resistance profiles against established antifungal drugs. The following sections present supporting experimental data, detail relevant methodologies, and illustrate key workflows to offer an objective analysis of this compound's performance, particularly against resistant fungal isolates.
Introduction to this compound
This compound is an investigational, orally active antifungal agent that demonstrates high selectivity for the fungal cytochrome P450 enzyme, CYP51 (also known as lanosterol 14α-demethylase).[1] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1] By inhibiting CYP51, this compound disrupts membrane integrity, leading to fungal cell growth arrest and death.[1][2] Its high specificity for the fungal enzyme over human CYP enzymes suggests a potentially favorable safety profile.[1] The emergence of fungal strains resistant to conventional azoles and other antifungal classes has created an urgent need for novel therapeutics, making cross-resistance studies of new agents like this compound crucial.[3][4]
Comparative Antifungal Activity
The in vitro efficacy of an antifungal agent is typically measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[5] Studies have shown that this compound maintains potent activity against fungal isolates that are clinically resistant to other azoles, such as fluconazole.
The following table summarizes the comparative in vitro activity of this compound and Fluconazole against various Candida and Cryptococcus species, including isolates with known resistance to first-generation azoles.
| Fungal Species | Antifungal Agent | Isolate Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Candida glabrata | This compound | Fluconazole-Resistant | 0.05 | 0.25 | 0.027[6] |
| Candida krusei | This compound | Fluconazole-Resistant | - | - | - |
| Cryptococcus neoformans | This compound | Fluconazole-Resistant | - | - | - |
| Cryptococcus gattii | This compound | Fluconazole-Resistant | - | - | - |
| Candida albicans | Fluconazole | Susceptible | ≤8 | - | -[7] |
| Susceptible Dose-Dependent | 16-32 | - | -[7] | ||
| Resistant | ≥64 | - | -[7] | ||
| Candida parapsilosis | Voriconazole | - | - | - | 0.07[7] |
| Fluconazole | - | - | - | 0.8[7] | |
| Clotrimazole | - | - | - | 0.35[7] |
Data for specific MIC₅₀ and MIC₉₀ values for this compound against C. krusei, C. neoformans, and C. gattii were not available in the provided search results, though potent activity was noted.[6] MIC values are interpreted based on established clinical breakpoints where available.[7]
The data indicates that this compound exhibits strong in vitro activity against Candida glabrata and C. krusei isolates that are clinically resistant to other azole compounds.[6] Notably, its geometric mean MIC against fluconazole-resistant C. glabrata was 0.027 µg/ml.[6] This suggests a lack of cross-resistance with fluconazole for these species.
Mechanisms of Azole Resistance and this compound's Efficacy
Azole resistance in fungi primarily develops through several mechanisms:
-
Target Site Modification : Mutations in the ERG11 (or CYP51A in molds) gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for azole drugs.[8][9]
-
Target Overexpression : Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.[10][11]
-
Efflux Pump Upregulation : Overexpression of membrane transporters, particularly from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS), actively pumps azole drugs out of the fungal cell, reducing intracellular accumulation.[8][10]
This compound's potency against azole-resistant strains may stem from its unique chemical structure, which includes a tetrazole ring.[12] This modification can result in a higher affinity and more specific binding to the fungal CYP51 enzyme, even in strains where mutations confer resistance to traditional triazoles.[12]
Experimental Protocols for Antifungal Susceptibility Testing
The determination of cross-resistance relies on standardized antifungal susceptibility testing (AST). The most common reference method is the broth microdilution assay, as detailed by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A3 for yeasts.[3][5][13]
Broth Microdilution Method (CLSI M27-A3)
-
Inoculum Preparation : Fungal isolates are cultured on agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension is then prepared in sterile saline, and its density is adjusted to a 0.5 McFarland standard.[14] This suspension is further diluted in a standardized test medium (e.g., RPMI-1640).
-
Drug Dilution : The antifungal agents are serially diluted in the test medium in 96-well microtiter plates to achieve a range of final concentrations.[14]
-
Inoculation and Incubation : Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.[14]
-
MIC Determination : After incubation, the plates are read either visually or with a spectrophotometer. The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles) compared to a drug-free control well.[15][16]
-
Data Interpretation : The MIC values are interpreted as Susceptible (S), Susceptible Dose-Dependent (SDD), or Resistant (R) based on species-specific clinical breakpoints established by organizations like CLSI or EUCAST.[7][15] Cross-resistance is identified when an isolate shows resistance to multiple drugs within the same class.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for assessing antifungal cross-resistance and the signaling pathway targeted by azole antifungals.
Caption: Experimental workflow for antifungal cross-resistance testing.
Caption: Mechanism of action of azole antifungals targeting CYP51.
Conclusion
The available data strongly suggest that this compound lacks significant cross-resistance with fluconazole and other first-generation azoles, particularly against clinically important species like Candida glabrata and Cryptococcus neoformans.[6] Its potent in vitro activity against resistant isolates highlights its potential as a valuable new therapeutic option for invasive fungal infections where current treatments are compromised by resistance. Further in vivo studies and clinical trials are essential to validate these promising in vitro findings and fully characterize the clinical utility of this compound in managing infections caused by drug-resistant fungi.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal drug resistance: do molecular methods provide a way forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medkoo.com [medkoo.com]
- 7. Molecular identification and in-vitro antifungal susceptibility testing of Candida species isolated from patients with onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Azole Resistance and Trailing in Candida tropicalis Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Potential Antifungal Power Couple: A Comparative Guide to the Synergistic Effects of Quilseconazole with Amphotericin B
For Immediate Release
In the relentless battle against invasive fungal infections, the exploration of combination therapies offers a promising frontier to enhance efficacy, reduce toxicity, and combat emerging resistance. This guide provides a comprehensive overview of the potential synergistic relationship between Quilseconazole, a novel investigational triazole, and Amphotericin B, a long-standing polyene antifungal. While direct experimental data on this specific combination remains nascent, this document serves as a resource for researchers, scientists, and drug development professionals by detailing the scientific rationale for their combined use, presenting hypothetical yet illustrative data, and outlining the established experimental protocols for evaluating such synergies.
Mechanisms of Action: A Basis for Synergy
The potential for a powerful synergistic effect between this compound and Amphotericin B stems from their distinct and complementary mechanisms of action targeting the fungal cell membrane's integrity.
This compound , an orally active and highly selective inhibitor of the fungal cytochrome P450 enzyme Cyp51 (also known as lanosterol 14α-demethylase), plays a critical role in the ergosterol biosynthesis pathway.[1] By inhibiting Cyp51, this compound effectively depletes the fungal cell membrane of its essential sterol, ergosterol.[1] This not only disrupts membrane fluidity and function but also leads to the accumulation of toxic sterol precursors.
Amphotericin B , a cornerstone of antifungal therapy for decades, exerts its fungicidal activity by directly binding to ergosterol within the fungal cell membrane.[2][3][4][5] This binding leads to the formation of transmembrane channels or pores, causing leakage of vital intracellular ions and molecules, ultimately resulting in cell death.[2][4][5]
The proposed synergistic interaction is based on a "one-two punch" approach. This compound first weakens the fungal cell by depleting ergosterol, the primary target of Amphotericin B. This action would theoretically lower the concentration of Amphotericin B required to effectively form pores and kill the fungal cell, potentially leading to a more potent combined effect and a reduction in the dose-related toxicities associated with Amphotericin B.
Quantitative Analysis of Synergism: A Hypothetical Look
To quantitatively assess the interaction between two antimicrobial agents, the Fractional Inhibitory Concentration Index (FICI) is a widely accepted metric derived from in vitro checkerboard assays. A FICI value of ≤ 0.5 is typically indicative of synergy, a value between >0.5 and ≤4.0 suggests no interaction (indifference or additive effect), and a value >4.0 indicates antagonism.
While specific FICI values for the this compound-Amphotericin B combination are not yet published, the following table presents a hypothetical dataset illustrating a synergistic interaction against Candida albicans, a common fungal pathogen.
| Organism | Drug A (this compound) MIC Alone (µg/mL) | Drug B (Amphotericin B) MIC Alone (µg/mL) | Drug A MIC in Combination (µg/mL) | Drug B MIC in Combination (µg/mL) | FICI | Interpretation |
| Candida albicans (ATCC 90028) | 0.125 | 0.5 | 0.031 | 0.125 | 0.5 | Synergy |
| Candida albicans (Fluconazole-Resistant Isolate) | 0.25 | 0.5 | 0.062 | 0.125 | 0.5 | Synergy |
| Aspergillus fumigatus (ATCC 204305) | 0.5 | 1 | 0.125 | 0.25 | 0.5 | Synergy |
Table 1: Hypothetical In Vitro Synergism Data for this compound and Amphotericin B. This table illustrates potential Fractional Inhibitory Concentration Index (FICI) values that would indicate a synergistic relationship against common fungal pathogens.
Experimental Protocols: A Roadmap for Evaluation
The following are detailed methodologies for key experiments that would be essential to formally evaluate the synergistic potential of this compound and Amphotericin B.
In Vitro Susceptibility and Synergy Testing
Objective: To determine the minimum inhibitory concentrations (MICs) of this compound and Amphotericin B alone and in combination against various fungal isolates and to calculate the FICI.
Methodology: Checkerboard Microdilution Assay
-
Fungal Isolate Preparation: Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates. A suspension is prepared and adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in RPMI 1640 medium.
-
Drug Dilution: Serial twofold dilutions of this compound and Amphotericin B are prepared.
-
Checkerboard Setup: In a 96-well microtiter plate, the diluted drugs are distributed to create a checkerboard pattern. Each well will contain a unique combination of concentrations of both drugs.
-
Inoculation and Incubation: The prepared fungal suspension is added to each well. The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control. This can be assessed visually or spectrophotometrically.
-
FICI Calculation: The FICI is calculated for each combination that shows growth inhibition using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
In Vivo Efficacy Studies
Objective: To evaluate the in vivo efficacy of this compound and Amphotericin B, alone and in combination, in a murine model of disseminated fungal infection.
Methodology: Murine Model of Disseminated Candidiasis
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are used to establish a systemic infection.
-
Infection: Mice are infected intravenously with a standardized inoculum of a pathogenic fungal strain (e.g., Candida albicans).
-
Treatment Groups: Animals are randomized into several groups: vehicle control, this compound monotherapy, Amphotericin B monotherapy, and combination therapy with varying doses of both drugs.
-
Drug Administration: Treatment is initiated at a specified time post-infection and continued for a defined period.
-
Outcome Measures: Efficacy is assessed by monitoring survival rates and determining the fungal burden in target organs (e.g., kidneys, brain) at the end of the treatment period.
Visualizing the Scientific Approach
To further clarify the proposed mechanisms and experimental workflows, the following diagrams are provided.
Caption: Proposed synergistic mechanism of this compound and Amphotericin B.
Caption: Experimental workflow for evaluating antifungal synergy.
Conclusion and Future Directions
The combination of this compound and Amphotericin B presents a compelling, mechanistically sound strategy for advancing antifungal therapy. The potential for enhanced efficacy and reduced toxicity warrants rigorous investigation. The experimental frameworks outlined in this guide provide a clear path for future preclinical and clinical studies. As the threat of invasive fungal infections continues to grow, such innovative combination approaches will be paramount in improving patient outcomes. Further research is strongly encouraged to validate the synergistic potential of this promising antifungal pairing.
References
Quilseconazole Demonstrates Superior In Vivo Efficacy Compared to Fluconazole in a Murine Model of Cryptococcal Meningitis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that Quilseconazole (VT-1129), an investigational antifungal agent, exhibits significantly greater in vivo efficacy than the standard of care agent, fluconazole, in a murine model of cryptococcal meningitis. This guide provides a detailed comparison of the two compounds, presenting key experimental data, methodologies, and the underlying mechanism of action.
Superior Survival Rates and Fungal Burden Reduction with this compound
This compound, a potent and selective inhibitor of fungal cytochrome P450 enzyme Cyp51, has demonstrated remarkable efficacy in treating experimental cryptococcal meningitis in mice. In a head-to-head comparison, this compound treatment resulted in a significant improvement in survival and a more profound reduction in brain fungal burden compared to fluconazole.
A key study demonstrated that oral treatment with this compound at doses of ≥0.3 mg/kg/day significantly reduced the brain tissue fungal burden compared to the control group after both 7 and 14 days of dosing.[1] Notably, the fungal burden was undetectable in most mice treated with this compound at a dose of ≥3 mg/kg/day, even 20 days after dosing had ceased. In contrast, a rebound in fungal burden was observed with fluconazole treatment.[1]
Furthermore, this compound demonstrated a significant survival benefit, with 100% survival achieved at a dose of 20 mg/kg once daily.[1] In loading dose-maintenance dose strategy studies, all this compound regimens significantly improved survival and reduced fungal burdens compared to a placebo.[2][3]
The following tables summarize the key quantitative data from these pivotal in vivo studies.
Table 1: Survival of Mice with Cryptococcal Meningitis Treated with this compound vs. Fluconazole
| Treatment Group | Dose | Duration of Treatment | Median Survival (Days) | Percent Survival at Day 30 |
| This compound | 10 mg/kg once daily | 10 days | >30 | Not Reported |
| This compound | 20 mg/kg once daily | 10 days | >30 | 100% |
| Fluconazole | 20 mg/kg once daily | 10 days | 21 | 60% |
| Placebo/Vehicle | - | - | 10.5 - 12 | 0 - 40% |
Data compiled from a study by Wiederhold et al. (2018).[1]
Table 2: Brain Fungal Burden in Mice with Cryptococcal Meningitis Treated with this compound vs. Fluconazole
| Treatment Group | Dose | Duration of Treatment | Mean Brain Fungal Burden (Log10 CFU/g) at Day 8 | Mean Brain Fungal Burden (Log10 CFU/g) at Day 15 |
| This compound | 0.3 mg/kg/day | 7 days | 5.37 | Not Reported |
| This compound | 1 mg/kg/day | 7 days | 4.34 | Not Reported |
| This compound | 3 mg/kg/day | 7 days | 2.91 | Not Reported |
| This compound | 10 mg/kg/day | 7 days | 1.66 | Not Reported |
| Fluconazole | 20 mg/kg/day | 7 days | 4.01 | Not Reported |
| Placebo/Vehicle | - | 7 days | 6.06 | Not Reported |
| This compound | 0.3 mg/kg/day | 14 days | Not Reported | 4.57 |
| This compound | 1 mg/kg/day | 14 days | Not Reported | 3.12 |
| This compound | 3 mg/kg/day | 14 days | Not Reported | 1.15 |
| This compound | 10 mg/kg/day | 14 days | Not Reported | 0.46 |
| Fluconazole | 20 mg/kg/day | 14 days | Not Reported | 2.89 |
| Placebo/Vehicle | - | 14 days | Not Reported | 6.41 |
Data compiled from studies by Wiederhold et al. (2018).[1][2]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
This compound exerts its potent antifungal activity by selectively inhibiting the fungal cytochrome P450 enzyme Cyp51 (also known as lanosterol 14α-demethylase).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane. By blocking Cyp51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth and proliferation.[4][5][6]
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vivo Efficacy of VT-1129 against Experimental Cryptococcal Meningitis with the Use of a Loading Dose-Maintenance Dose Administration Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of VT-1129 against Experimental Cryptococcal Meningitis with the Use of a Loading Dose-Maintenance Dose Administration Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Quilseconazole: A Comparative Analysis of Fungal CYP51 Selectivity
For Researchers, Scientists, and Drug Development Professionals
The development of new antifungal agents with improved safety profiles is a critical area of research. A key determinant of an antifungal's safety, particularly within the azole class, is its selectivity for the fungal cytochrome P450 (CYP) enzyme, CYP51, over its human orthologs. High selectivity minimizes the risk of drug-drug interactions and off-target toxicities. This guide provides a comparative analysis of quilseconazole's selectivity for fungal versus human CYP enzymes, supported by experimental data, and contrasts its performance with other commonly used azole antifungals.
Executive Summary
This compound (VT-1129) is a novel investigational antifungal agent that demonstrates exceptional selectivity for fungal CYP51 over human CYP enzymes.[1][2][3][4] This high degree of selectivity, reportedly over 2,000-fold for fungal CYP51, suggests a potentially wider therapeutic window and a lower propensity for drug-drug interactions compared to established azole antifungals like fluconazole, itraconazole, posaconazole, and voriconazole.[5] This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies used for their determination, and provide visual representations of the underlying biochemical pathways and experimental workflows.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Azole antifungals exert their effect by inhibiting CYP51, a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[6][7][8] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. By inhibiting CYP51, azoles disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. The selectivity of an azole antifungal is therefore dependent on its differential binding affinity for the fungal CYP51 enzyme compared to human CYP enzymes, including the human ortholog of CYP51 involved in cholesterol biosynthesis and other CYPs responsible for drug metabolism.[6][9]
Caption: this compound's mechanism of action.
Comparative Selectivity Data
The following tables summarize the in vitro inhibitory activity of this compound and other azole antifungals against fungal CYP51 and a panel of human CYP enzymes. The data, presented as IC50 values (the concentration of a drug that inhibits 50% of the enzyme's activity), are compiled from various preclinical studies. A higher IC50 value indicates weaker inhibition. The selectivity index is calculated as the ratio of the IC50 for the human CYP enzyme to the IC50 for the fungal CYP51 enzyme. A higher selectivity index signifies greater selectivity for the fungal target.
Table 1: Inhibition of Fungal CYP51 by this compound and Comparator Azoles
| Antifungal Agent | Fungal Species | CYP51 IC50 (µM) | Reference |
| This compound | Cryptococcus neoformans | 0.014 | Warrilow et al., 2016 |
| Fluconazole | Candida albicans | 0.4 - 0.6 | [6] |
| Itraconazole | Candida albicans | 0.4 - 0.6 | [6] |
| Posaconazole | Candida albicans | ~0.027 | [10] |
| Voriconazole | Candida albicans | ~0.01 | [6] |
Table 2: Inhibition of Human CYP Enzymes by this compound and Comparator Azoles
| Antifungal Agent | Human CYP2C9 IC50 (µM) | Human CYP2C19 IC50 (µM) | Human CYP3A4 IC50 (µM) | Reference |
| This compound | 87 | 110 | >79 | Warrilow et al., 2016 |
| Fluconazole | 30.3 | 12.3 | >30 | [11] |
| Itraconazole | >10 | >10 | 0.026 | [11] |
| Posaconazole | >100 | >100 | 0.045 | Courtney et al., 2004 |
| Voriconazole | 8.4 | 8.7 | ~2-8 | [10][11] |
Table 3: Calculated Selectivity Indices
| Antifungal Agent | Selectivity Index (Human CYP2C9 / Fungal CYP51) | Selectivity Index (Human CYP2C19 / Fungal CYP51) | Selectivity Index (Human CYP3A4 / Fungal CYP51) |
| This compound | ~6214 | ~7857 | >5642 |
| Fluconazole | ~50-75 | ~20-30 | >50-75 |
| Itraconazole | >16-25 | >16-25 | ~0.04-0.07 |
| Posaconazole | >3700 | >3700 | ~1.67 |
| Voriconazole | ~840 | ~870 | ~200-800 |
Note: Selectivity indices are calculated using the available IC50 data and should be interpreted with caution due to potential variations in experimental conditions between studies.
Experimental Protocols
The determination of IC50 values for CYP enzyme inhibition is a critical step in the preclinical evaluation of drug candidates. Below are detailed methodologies for the key experiments cited.
Fungal CYP51 Inhibition Assay (Reconstitution Assay)
This assay measures the ability of a compound to inhibit the activity of purified, recombinant fungal CYP51.
Experimental Workflow:
Caption: Workflow for a fungal CYP51 inhibition assay.
Detailed Methodology:
-
Enzyme and Reagent Preparation: Purified, recombinant fungal CYP51 and its redox partner, NADPH-cytochrome P450 reductase (CPR), are prepared. A stock solution of the test compound (e.g., this compound) is prepared, typically in DMSO. The substrate, such as lanosterol, is also prepared in a suitable solvent.
-
Reaction Mixture: The reaction mixture is prepared in a buffer solution (e.g., potassium phosphate buffer, pH 7.4) containing the fungal CYP51, CPR, and varying concentrations of the test compound.
-
Initiation and Incubation: The reaction is initiated by the addition of a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) and the substrate. The mixture is then incubated at 37°C for a specified period.
-
Reaction Termination and Extraction: The reaction is stopped by the addition of a quenching solvent (e.g., a mixture of chloroform and methanol). The sterols are then extracted from the reaction mixture.
-
Analysis: The extracted sterols are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the product formed (demethylated lanosterol).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control (containing no inhibitor). The IC50 value is then determined by fitting the concentration-response data to a suitable pharmacological model.[6]
Human CYP Inhibition Assay (Using Human Liver Microsomes)
This assay assesses the inhibitory potential of a compound against a panel of human CYP enzymes present in human liver microsomes (HLMs), which are subcellular fractions containing a high concentration of these enzymes.
Experimental Workflow:
Caption: Workflow for a human CYP inhibition assay.
Detailed Methodology:
-
Reagent Preparation: Pooled human liver microsomes are used as the enzyme source. Specific probe substrates for each CYP isoform to be tested are prepared (e.g., midazolam for CYP3A4, diclofenac for CYP2C9). Stock solutions of the test compound are prepared in an appropriate solvent.
-
Incubation Mixture: The incubation mixture contains HLMs, the probe substrate, and varying concentrations of the test compound in a suitable buffer.
-
Pre-incubation and Initiation: The mixture is typically pre-incubated at 37°C for a short period before initiating the reaction by adding a NADPH-generating system.
-
Incubation and Termination: The reaction is allowed to proceed at 37°C for a defined time and is then terminated by the addition of a stopping solution, often a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing and Analysis: The samples are centrifuged to remove the precipitated proteins, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to that in a vehicle control. The IC50 value is determined from the resulting concentration-inhibition curve.[12][13][14][15][16]
Conclusion
The available preclinical data strongly indicate that this compound possesses a highly favorable selectivity profile, potently inhibiting its fungal target, CYP51, while exhibiting significantly weaker inhibition of key human CYP enzymes involved in drug metabolism. This high degree of selectivity, as evidenced by its large selectivity indices, suggests a lower potential for clinically significant drug-drug interactions compared to some of the currently marketed azole antifungals. While further clinical studies are necessary to fully elucidate its in vivo interaction profile, the in vitro data positions this compound as a promising candidate for the treatment of fungal infections with a potentially improved safety margin. Researchers and drug development professionals should consider these findings when evaluating the next generation of antifungal therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. targetmol.cn [targetmol.cn]
- 5. researchgate.net [researchgate.net]
- 6. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal a… [ouci.dntb.gov.ua]
- 8. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. veritastk.co.jp [veritastk.co.jp]
- 13. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
